Levobupivacaine hydrochloride
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046071 | |
| Record name | Levobupivacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27262-48-2 | |
| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27262-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levobupivacaine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levobupivacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOBUPIVACAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J998RDZ51I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Levobupivacaine Hydrochloride on Voltage-Gated Sodium Channels
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levobupivacaine, the pure S(-)-enantiomer of bupivacaine, is a long-acting amide local anesthetic. Its clinical efficacy is rooted in its ability to reversibly block nerve impulse conduction by targeting voltage-gated sodium channels (VGSCs). This guide provides a detailed examination of the molecular interactions between levobupivacaine and VGSCs. It delves into the state-dependent nature of the blockade, summarizes key quantitative metrics of this interaction, outlines established experimental protocols for its study, and presents visual models of the underlying mechanisms. A comprehensive understanding of this mechanism is critical for the development of safer and more effective local anesthetics and for optimizing the clinical application of levobupivacaine.
Introduction to Voltage-Gated Sodium Channels
Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, including neurons.[1] These channels are composed of a large alpha (α) subunit, which forms the ion-conducting pore, and one or more smaller beta (β) subunits that modulate channel gating and expression.[1][2] The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[3] The S4 segment in each domain acts as the voltage sensor, while the S5 and S6 segments and the connecting P-loop form the channel's pore.[1]
VGSCs can exist in three primary conformational states:
-
Resting (Closed) State: At resting membrane potential, the channel is closed but capable of opening in response to depolarization.
-
Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of sodium ions (Na+) that drives the rising phase of the action potential.
-
Inactivated State: Following a brief period of opening, the channel enters a non-conductive, inactivated state, even if the membrane remains depolarized. This state is crucial for action potential repolarization and defining the refractory period.
Core Mechanism of Levobupivacaine Action
Levobupivacaine exerts its anesthetic effect by physically obstructing the VGSC pore, thereby inhibiting sodium ion influx and preventing nerve depolarization.[4][5] The blockade is both reversible and voltage-dependent.[5]
State-Dependent Blockade: The Modulated Receptor Model
The cornerstone of levobupivacaine's mechanism is its state-dependent affinity for the VGSC. According to the Modulated Receptor Model, local anesthetics bind with significantly higher affinity to the open and inactivated states of the channel compared to the resting state.[2][3]
-
High-Affinity Binding: When a nerve is repetitively stimulated, its VGSCs cycle frequently through the open and inactivated states. Levobupivacaine preferentially binds to these conformations, leading to an accumulation of blocked channels.[2] This phenomenon, known as use-dependent or phasic block , explains why the anesthetic effect is more pronounced in rapidly firing neurons, such as those transmitting pain signals.[6]
-
Low-Affinity Binding: In the resting state (prevalent in quiescent nerves), the binding affinity for levobupivacaine is much lower.[2] This differential affinity contributes to the drug's relative safety margin.
Levobupivacaine stabilizes the inactivated state of the channel, which prolongs the refractory period and further suppresses neuronal excitability.[2][7] This stabilization results in a hyperpolarizing shift in the voltage dependence of inactivation.[7][8]
The Molecular Binding Site
Site-directed mutagenesis studies have identified the local anesthetic binding site within the inner pore of the VGSC.[2] The primary determinants for binding are located on the S6 transmembrane segments of multiple domains.[2][3] Specifically, aromatic amino acid residues, such as phenylalanine and tyrosine, within the S6 segment of domain IV (IV-S6) are critical for high-affinity binding of local anesthetics to the inactivated channel state.[2][9][10] The binding of levobupivacaine is stereoselective, with the S(-)-enantiomer (levobupivacaine) showing a different affinity and toxicity profile compared to the R(+)-enantiomer (dextrobupivacaine).[11][12] Specifically, levobupivacaine has been shown to be less potent in blocking cardiac sodium channels in the inactivated state compared to its R(+)-counterpart, which may contribute to its improved cardiovascular safety profile.[11][12]
Quantitative Analysis of Levobupivacaine-VGSC Interaction
The interaction between levobupivacaine and VGSCs can be quantified by several parameters, most notably the half-maximal inhibitory concentration (IC50). These values are highly dependent on the experimental conditions, particularly the holding potential, which influences the distribution of channel states.
| Channel Isoform | Holding Potential (mV) | Levobupivacaine IC50 (μM) | Notes | Reference |
| Adult NaV1.5 (aNaV1.5) | -80 | 1 (± 0.6) | Holding potential favors a mix of resting and inactivated states. | [8] |
| Neonatal NaV1.5 (nNaV1.5) | -80 | 3 (± 1.6) | Neonatal splice variant expressed in certain cancer cells. | [8] |
Note: Data for levobupivacaine is less abundant in the literature compared to its racemate, bupivacaine. The values above are from a study directly comparing levobupivacaine's effects on NaV1.5 isoforms.
For comparison, studies on the racemic mixture bupivacaine provide further insight into the potency on cardiac sodium channels:
| Channel Isoform | Channel State | Bupivacaine Parameter | Value (μM) | Reference |
| NaV1.5 | - | IC50 | 4.51 | [13][14] |
| Guinea Pig Cardiac | Inactivated State | Apparent Affinity (Kd) | 4.8 (S-enantiomer) | [12] |
| Guinea Pig Cardiac | Inactivated State | Apparent Affinity (Kd) | 2.9 (R-enantiomer) | [12] |
| Guinea Pig Cardiac | Open State | Apparent Affinity (Kd) | 4.3 (S-enantiomer) | [12] |
| Guinea Pig Cardiac | Open State | Apparent Affinity (Kd) | 3.3 (R-enantiomer) | [12] |
| Human SCN5A | Inactivated State | IC50 | 2.18 (± 0.16) | [15] |
| Human SCN5A | Open State | IC50 | 69.5 (± 8.2) | [15] |
Key Experimental Protocols
The characterization of levobupivacaine's effects on VGSCs relies heavily on electrophysiological and molecular biology techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold standard technique for studying ion channel function.[16][17] It allows for the precise control of the cell's membrane potential (voltage-clamp) while measuring the currents flowing through the ion channels.[17]
Objective: To measure the tonic and use-dependent block of VGSCs by levobupivacaine and to determine its effect on channel gating properties (activation, inactivation).
Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK-293) cells are commonly used as an expression system.[8] These cells are transiently or stably transfected with the cDNA encoding the specific VGSC α-subunit of interest (e.g., NaV1.5).[8]
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.[18] Cesium Fluoride (CsF) is used to block potassium channels, isolating the sodium current.
-
-
Recording:
-
A glass micropipette with a resistance of 2-4 MΩ is used to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.[16]
-
The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[16][17]
-
Data is acquired using a patch-clamp amplifier and specialized software.[16]
-
-
Voltage Protocols:
-
Tonic Block & IC50 Determination: From a holding potential (e.g., -120 mV, where most channels are in the resting state), a depolarizing step (e.g., to -10 mV for 20-50 ms) is applied to elicit a peak sodium current.[16] This is repeated at regular intervals while perfusing the cell with increasing concentrations of levobupivacaine. The reduction in peak current is used to calculate the IC50.[16]
-
Use-Dependent Block: From a holding potential of -120 mV, a train of depolarizing pulses (e.g., to 0 mV for 10 ms at a frequency of 5 or 10 Hz) is applied.[16] The progressive decrease in current amplitude with each pulse in the presence of levobupivacaine demonstrates use-dependent block.
-
Steady-State Inactivation: To assess the effect on inactivation, the cell is held at -120 mV, and a series of 500 ms pre-pulses to various potentials (e.g., -140 mV to -20 mV) are applied, followed by a test pulse to elicit sodium current.[16] Plotting the normalized current against the pre-pulse potential reveals the voltage-dependence of steady-state inactivation and any shifts caused by the drug.
-
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues that form the drug's binding site.
Objective: To determine the contribution of specific amino acids (e.g., F1764, Y1771 in NaV1.2) to the binding affinity of levobupivacaine.[9]
Methodology:
-
Mutation: The cDNA of the VGSC α-subunit is altered to substitute a specific amino acid with another, typically a non-aromatic residue like alanine ("alanine scanning").[2]
-
Expression: The mutated channel DNA is expressed in a cell line (e.g., HEK-293 cells).
-
Electrophysiological Analysis: Whole-cell patch-clamp experiments are performed on the mutated channels as described above.
-
Comparison: The IC50 and state-dependent blocking characteristics of levobupivacaine on the mutant channel are compared to the wild-type (unmutated) channel. A significant increase in the IC50 (i.e., a reduction in affinity) for the mutant channel indicates that the mutated residue is a critical part of the binding site.[2][9]
Visualizations of Mechanisms and Workflows
Signaling and Logical Pathways
References
- 1. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of Local Anesthetics with Voltage-gated Na+ Channels - ProQuest [proquest.com]
- 4. Clinical profile of levobupivacaine in regional anesthesia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Levobupivacaine? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Common molecular determinants of local anesthetic, antiarrhythmic, and anticonvulsant block of voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Upregulation of the sodium channel NaVβ4 subunit and its contributions to mechanical hypersensitivity and neuronal hyperexcitability in a rat model of radicular pain induced by local DRG inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Chiral Separation of Levobupivacaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levobupivacaine, the (S)-enantiomer of bupivacaine, is a long-acting local anesthetic with a significantly improved safety profile, particularly regarding its reduced cardiotoxicity compared to the racemic mixture and the (R)-enantiomer. This technical guide provides an in-depth overview of the core methodologies for the synthesis and chiral separation of levobupivacaine hydrochloride. The document details a prevalent and optimized synthetic route starting from a racemic precursor, followed by a comprehensive examination of various chiral separation techniques, including diastereomeric salt formation, High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE). Detailed experimental protocols and comparative quantitative data are presented to assist researchers and drug development professionals in the effective production and analysis of this critical pharmaceutical compound.
Introduction
Bupivacaine, a potent local anesthetic, exists as a pair of enantiomers due to a chiral center in its piperidine ring.[1] While the racemic mixture has been widely used, studies have demonstrated that the (R)-(+)-enantiomer is associated with a higher risk of cardiotoxicity.[2] This has led to the development and clinical adoption of levobupivacaine, the pure (S)-(-)-enantiomer, which offers a comparable anesthetic efficacy with a superior safety margin.[3][4] The efficient synthesis of racemic bupivacaine followed by effective chiral resolution is a key strategy for the industrial production of levobupivacaine. This guide will focus on a widely adopted and optimized three-step synthesis process that combines chiral resolution via diastereomeric salt formation with subsequent chemical transformations to yield high-purity this compound.
Synthesis of this compound
A common and cost-effective approach to synthesizing this compound involves the initial synthesis of racemic bupivacaine, followed by chiral resolution. An optimized three-step process starting from (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide has been reported to be efficient for industrial-scale production.[2][5]
Overall Synthetic Workflow
The synthesis can be logically divided into three key stages: chiral resolution of the racemic intermediate, N-alkylation to form levobupivacaine, and the final salt formation to yield this compound.
Experimental Protocols
The following protocols are based on an optimized and scalable synthesis of this compound.[2][5]
Step 1: Chiral Resolution of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
-
In a suitable reaction vessel, charge (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (18.0 g, 77.48 mmol), isopropanol (61 mL), and deionized water (36 mL).
-
Stir the mixture and heat to 45 °C until complete dissolution of the solid.
-
In a separate vessel, prepare a solution of L-(–)-dibenzoyl tartaric acid (14 g, 39.07 mmol) in isopropanol (61 mL).
-
Slowly add the L-(–)-dibenzoyl tartaric acid solution to the solution of the racemic amide. A white solid will precipitate.
-
Maintain the mixture at 45 °C with stirring for 2 hours.
-
Cool the mixture in an ice bath and continue stirring at 0–10 °C for 10 hours.
-
Filter the solid and wash the filter cake with cold isopropanol to obtain the diastereomeric salt.
-
The free base of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide can be liberated by treating the salt with a suitable base.
Step 2: N-Alkylation to form Levobupivacaine Free Base
-
In a reaction flask, combine the (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (5.31 g, 22.83 mmol) obtained from the previous step, ethanol (26 mL), 1-bromobutane (4.50 g, 34.25 mmol), and sodium carbonate (2.90 g, 27.30 mmol).
-
Heat the mixture to 75 °C and maintain for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add water (78 mL) to precipitate the crude product.
-
Cool the mixture in an ice bath and stir at 0–10 °C for 12 hours.
-
Filter the solid, wash with water, and dry under vacuum at 50 °C for 6 hours to yield the levobupivacaine free base.
Step 3: Formation of this compound
-
Dissolve the synthesized levobupivacaine free base (6.14 g) in ethyl acetate (31 mL) in a reaction flask and heat to 45 °C.
-
Slowly add concentrated hydrochloric acid (2.45 g) to adjust the pH to 2.5–3.5.
-
Stir the mixture for an additional 2 hours.
-
Cool the mixture in an ice bath and continue stirring for 12 hours to facilitate crystallization.
-
Filter the solid, wash the filter cake with ethyl acetate, and dry under vacuum at 50 °C for 6 hours to obtain crude this compound.
-
Recrystallization from a suitable solvent system (e.g., methanol/dichloromethane) can be performed to achieve high purity.[2]
Synthesis Data
| Parameter | Value | Reference |
| Starting Material | (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | [2][5] |
| Chiral Resolving Agent | L-(–)-dibenzoyl tartaric acid | [2][5] |
| Overall Yield | 45% | [2][5] |
| Chemical Purity (HPLC) | 99.90% | [2][5] |
| Enantiomeric Excess (ee) | 99.30% | [2][5] |
Chiral Separation of Bupivacaine Enantiomers
The separation of bupivacaine enantiomers is a critical step in the production of levobupivacaine and for analytical quality control. Several techniques have been successfully employed, each with its own advantages and applications.
Diastereomeric Salt Formation
As described in the synthetic protocol, this is a classical and industrially viable method for the large-scale resolution of bupivacaine. The principle relies on the reaction of the racemic base with a chiral acid to form diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by crystallization.
A continuous process for the separation of bupivacaine enantiomers using tartaric acid without heating has also been described, which helps to avoid the degradation of reagents.[6][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for the enantioseparation of bupivacaine and is crucial for determining enantiomeric purity. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Experimental Protocol Example (LC-MS/MS): [8]
-
Column: Chirex® 3020 chiral stationary phase
-
Mobile Phase: 95% n-hexane:ethanol (80:20, v/v)
-
Flow Rate: 0.8 mL/min
-
Detection: Mass Spectrometry (MS/MS)
-
Lower Limit of Quantification (LLOQ): 0.25 ng/mL of each enantiomer in plasma.
| HPLC Method | Chiral Stationary Phase (CSP) | Mobile Phase | Typical Retention Times (min) | Resolution (Rs) | Reference |
| HPLC | Chirex 3020 | n-hexane:dichloroethane:ethanol (82:9:9, v/v/v) | R: 5.93, S: 7.53 | 2.36 | [9] |
| HPLC | Kromasil® CHI-TBB | Not specified | R-(+)-bupivacaine is less retained | Not specified | [10] |
| LC-MS/MS | Chirex® 3020 | 95% n-hexane:ethanol (80:20, v/v) | Not specified | Baseline separation | [8] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a rapid and cost-effective method for the chiral separation of bupivacaine. This technique often employs a chiral mobile phase additive that forms transient diastereomeric complexes with the enantiomers, leading to different migration distances on the TLC plate.
Experimental Protocol Example: [1][11]
-
Stationary Phase: Normal HPTLC plates
-
Chiral Mobile Phase Additive: 0.25% Chondroitin
-
Mobile Phase: Acetonitrile:Water:Methanol (16:3:1, v/v/v)
-
Temperature: 20 ± 2 °C
-
Detection: Densitometry
-
Detection Limit: < 0.6 µ g/spot for chiral impurities
| HPTLC Parameter | Value | Reference |
| Chiral Selector | Chondroitin (0.25%) | [1][11] |
| Mobile Phase | Acetonitrile:Water:Methanol (16:3:1, v/v/v) | [1][11] |
| Rf value (R-Bupivacaine) | 0.60 | [1][11] |
| Rf value (S-Bupivacaine) | 0.42 | [1][11] |
| Detection Limit | < 0.6 µ g/spot | [1][11] |
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and reagent consumption. For chiral separations, a chiral selector is added to the background electrolyte.
Experimental Protocol Example: [12]
-
Chiral Selector: Sulfobutyl ether-β-cyclodextrin (0.48 mM)
-
Background Electrolyte: 4 mM NH4Ac-NaAc-HAc (pH 4.00)
-
Separation Voltage: 12 kV
-
Separation Time: < 15 min
-
Lowest Detectable Concentration: 0.052 µg/mL
| CE Method | Chiral Selector | Background Electrolyte | Separation Voltage | Temperature | Reference |
| CE | Sulfobutyl ether-β-cyclodextrin | 4mM NH4Ac-NaAc-HAc (pH 4.00) | 12 kV | Not specified | [12] |
| CE | Sulfated β-CD (6 mg/mL) | 50 mM Tris-phosphate buffer (pH 2.5) | 30 kV | 30 °C | [9] |
| CE (Partial-filling) | Human serum albumin | 50 mM Tris (pH 8) with 50 µM CTAB | 25 kV | 30 °C | [9] |
Conclusion
The synthesis and chiral separation of this compound are well-established processes that are crucial for the provision of this safer local anesthetic. The optimized three-step synthesis starting from racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide followed by chiral resolution with L-(–)-dibenzoyl tartaric acid offers an efficient and scalable route to high-purity this compound. For analytical purposes and smaller-scale separations, a range of powerful chromatographic and electrophoretic techniques are available. The choice of a specific chiral separation method will depend on the scale of the operation, the required purity, and the available instrumentation. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical field engaged in the synthesis, development, and quality control of levobupivacaine.
References
- 1. Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive | European Journal of Chemistry [eurjchem.com]
- 2. The Optimization of the Synthesis Process and the Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]
- 4. Reversed-phase and chiral high-performance liquid chromatographic assay of bupivacaine and its enantiomers in clinical samples after continuous extraplural infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Separation of Bupivacaine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. US20040024021A1 - Bupivacaine enantiomers and levobupivacaine - Google Patents [patents.google.com]
- 8. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral Aspects of Local Anesthetics | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Chiral separation of bupivacaine hydrochloride by capillary electrophoresis with high frequency conductivity detection and its application to rabbit serum and pharmaceutical injection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Levobupivacaine in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levobupivacaine, the (S)-enantiomer of bupivacaine, is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management. Its development was driven by the desire for a safer alternative to racemic bupivacaine, which is associated with cardiotoxicity. Understanding the pharmacokinetic and metabolic profile of levobupivacaine in preclinical models is crucial for predicting its behavior in humans and for designing safe and effective dosing regimens. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of levobupivacaine in key preclinical species, including rats, dogs, sheep, and pigs.
Pharmacokinetics of Levobupivacaine in Preclinical Models
The pharmacokinetic properties of levobupivacaine have been characterized in several preclinical species. The following tables summarize key pharmacokinetic parameters following various routes of administration.
Table 1: Pharmacokinetic Parameters of Levobupivacaine in Rats
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (mg·h/L) | t½ (h) | Clearance | Volume of Distribution | Reference |
| Intravenous (IV) | 5.0 | - | - | - | - | - | - | [1] |
| Subcutaneous (SC) | 5.0 | 0.47 [0.21-0.62] | 5 [2-10] | 0.78 [0.39-0.98] | - | - | - | [1] |
| Intraperitoneal (IP) | 5.0 | 0.45 [0.05-0.67] | 2 [2-5] | 0.29 [0.10-0.54] | - | - | - | [1] |
| Sciatic Nerve Block (alone) | 10 mM (200 µL) | 0.114 ± 0.010 | 64.2 ± 9.6 | - | 4.89 ± 1.77 | - | - | [2] |
| Sciatic Nerve Block (with QX-OH) | 10 mM (200 µL) | - | 246.6 ± 23.4 | - | - | - | - | [2] |
Data are presented as mean ± SD or median [range].
Table 2: Pharmacokinetic Parameters of Levobupivacaine in Dogs
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (min) | AUC₀₋₁₂₀ (ng·min/mL) | t½ (h) | Clearance | Volume of Distribution | Reference |
| Infraorbital Block | 0.11 mL/kg²/³ | 1,335 [1,030-1,929] | 7 [4-9.5] | 57,976 [44,954-96,224] | - | - | - | [3][4] |
| Inferior Alveolar Block | 0.18 mL/kg²/³ | - | - | - | - | - | - | [3][4] |
| IV (toxic dose study) | 27.3 ± 2.0 mg/kg (cumulative) | 22,700 | - | - | - | - | - | [3][4] |
Data are presented as median [interquartile range] or mean ± SD.
Table 3: Pharmacokinetic Parameters of Levobupivacaine in Sheep
| Route of Administration | Dose (mg) | Cmax (µg/mL) | Tmax (min) | AUC | t½ (min) | Clearance (L/min) | Vd (L) | Reference |
| Intravenous (IV) | 6.25-200 | - | - | - | 70 ± 29 | 1.7 ± 0.4 | 97 ± 22 | [5][6] |
Data are presented as mean ± SD.
Table 4: Pharmacokinetic Parameters of Levobupivacaine in Pigs
| Route of Administration | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | t½ (h) | Clearance (L/h) | Vd (L) | Reference |
| Subcutaneous | 1 | 809.98 | 1 | 6552.46 | 6.25 | 4.41 | 35.57 | [7][8] |
Data are presented as mean.
Metabolism of Levobupivacaine
Levobupivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[9] The two main metabolic pathways are:
-
N-dealkylation: This process is mediated by the CYP3A4 isoform and results in the formation of desbutyl-levobupivacaine .
-
Hydroxylation: The CYP1A2 isoform is responsible for the hydroxylation of the aromatic ring, leading to the formation of 3-hydroxy-levobupivacaine .[9]
These primary metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that are then excreted in the urine and feces.[9] There is no evidence of in vivo racemization of levobupivacaine to its (R)-enantiomer.[9]
Experimental Protocols
The following sections provide an overview of the methodologies employed in preclinical pharmacokinetic studies of levobupivacaine, based on published literature.
Animal Models and Preparation
-
Rats: Male Sprague-Dawley or Wistar rats are commonly used. For intravenous studies, catheters are often implanted in the jugular vein for drug administration and blood sampling. For subcutaneous or intraperitoneal administration, injections are typically given in the dorsal region or the lower abdomen, respectively.[1][10]
-
Dogs: Beagle dogs are a frequently used model. Animals are often anesthetized with agents like isoflurane for the duration of the study, particularly for procedures involving regional blocks.[3][4] Intravenous catheters are placed for fluid administration and blood collection.[3][4]
-
Sheep: Ewes are utilized in studies, particularly for assessing cardiovascular toxicity. For intravenous infusions, catheters are placed in a jugular vein.[5][6]
-
Pigs: Domestic grower pigs have been used to study the pharmacokinetics of subcutaneously administered levobupivacaine.[7][8]
Drug Administration
-
Formulation: Levobupivacaine is typically administered as a hydrochloride salt dissolved in a sterile isotonic solution. The concentration of the solution is adjusted to deliver the desired dose in a specific volume.
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus injection or a continuous infusion.[1][5][6]
-
Subcutaneous (SC): Injected into the subcutaneous tissue, often in the dorsal region.[1][7][8]
-
Intraperitoneal (IP): Injected into the peritoneal cavity.[1]
-
Regional Nerve Blocks: Administered locally to specific nerves, such as the sciatic nerve in rats or for infraorbital and inferior alveolar blocks in dogs.[2][3][4]
-
Blood Sample Collection
Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of levobupivacaine. The sampling schedule is designed to capture the absorption, distribution, and elimination phases.
-
Typical Sampling Times:
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen (typically at -20°C or -80°C) until analysis.
Analytical Methodology: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of levobupivacaine and its metabolites in plasma.
-
Sample Preparation:
-
Protein Precipitation: A common first step to remove proteins from the plasma matrix. This is typically achieved by adding an organic solvent such as acetonitrile or methanol.[12]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques are used to further clean up the sample and concentrate the analytes of interest. LLE involves partitioning the analytes into an immiscible organic solvent, while SPE utilizes a solid sorbent to retain and then elute the analytes.[13][14]
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase before injection into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used to separate levobupivacaine and its metabolites from endogenous plasma components.[1][13]
-
Mobile Phase: A gradient of an aqueous phase (often containing a modifier like formic acid or ammonium acetate) and an organic phase (typically acetonitrile or methanol) is used to elute the compounds from the column.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used to generate charged ions of levobupivacaine and its metabolites.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and then monitoring for a specific product ion after fragmentation, providing high selectivity and sensitivity.
-
Conclusion
This technical guide has summarized the key pharmacokinetic and metabolic characteristics of levobupivacaine in various preclinical models. The data presented in the tables, along with the descriptions of the metabolic pathways and experimental protocols, provide a valuable resource for researchers and drug development professionals. A thorough understanding of these preclinical data is essential for the rational design of clinical trials and the safe and effective use of levobupivacaine in humans. The provided workflows and metabolic diagrams offer a clear visual representation of these complex processes.
References
- 1. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 4. The pharmacokinetics of levobupivacaine 0.5% after infraorbital or inferior alveolar block in anesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic and regional pharmacokinetics of levobupivacaine and bupivacaine enantiomers in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolerability of large-dose intravenous levobupivacaine in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 8. Pharmacokinetics of single dose levobupivacaine after peri-incisional subcutaneous infiltration in anaesthetized domestic pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stiolifescience.com [stiolifescience.com]
- 10. Pharmacokinetics of lidocaine, bupivacaine, and levobupivacaine in plasma and brain in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of levobupivacaine 0.5% after infraorbital or inferior alveolar block in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of bupivacaine and metabolites in rat urine using capillary electrophoresis with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of Levobupivacaine Hydrochloride on Motor and Sensory Nerves
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levobupivacaine hydrochloride, the pure S(-)-enantiomer of bupivacaine, is a long-acting amide local anesthetic with a well-established clinical profile. A key characteristic of levobupivacaine is its differential effect on sensory and motor nerves, particularly at lower concentrations, which offers significant therapeutic advantages. This technical guide provides a comprehensive overview of the current understanding of levobupivacaine's interactions with the peripheral nervous system. It delves into the quantitative data differentiating its impact on sensory and motor nerve blockade, details the experimental protocols used to elucidate these effects, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development and application of local anesthetics.
Core Mechanism of Action: Sodium Channel Blockade
Levobupivacaine, like other local anesthetics, exerts its primary pharmacological effect by reversibly blocking voltage-gated sodium channels in the neuronal membrane.[1][2] This action inhibits the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials.[1][2] By preventing nerve impulse transmission, levobupivacaine induces a localized and temporary loss of sensation and, to a varying degree, motor function. The S-enantiomer configuration of levobupivacaine is associated with a reduced potential for cardiotoxicity and neurotoxicity compared to its racemic parent, bupivacaine.
The interaction of levobupivacaine with sodium channels is state-dependent, meaning it has a higher affinity for channels in the open and inactivated states compared to the resting state. This property contributes to its use-dependent blockade, where nerves that are more frequently firing are more susceptible to the anesthetic's effect.
References
Levobupivacaine's Interaction with Neuronal Cell Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levobupivacaine, the (S)-(-)-enantiomer of bupivacaine, is a long-acting amide local anesthetic widely utilized for regional anesthesia and pain management.[1][2][3] Its clinical preference over the racemic mixture, bupivacaine, stems from a favorable safety profile, particularly a reduced risk of cardiotoxicity and neurotoxicity.[1][2] This guide provides a detailed technical overview of the core mechanisms underlying levobupivacaine's interaction with neuronal cell membranes, focusing on its primary target, voltage-gated sodium channels, as well as its effects on other ion channels and the lipid bilayer itself. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.
Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The principal mechanism by which levobupivacaine exerts its anesthetic effect is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[1][2] By binding to a specific receptor site within the intracellular pore of the channel, levobupivacaine inhibits the influx of sodium ions that is necessary for the depolarization phase of an action potential.[1] This action effectively increases the threshold for electrical excitation and slows the propagation of the nerve impulse, ultimately leading to a reversible block of nerve conduction.[4]
Levobupivacaine exhibits a state-dependent affinity for VGSCs, binding with higher affinity to the open and inactivated states of the channel compared to the resting state.[4][5] This property contributes to its use-dependent or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation.[6][7][8][9] In contrast, "tonic" block refers to the inhibition of channels in the resting state.[7][9]
Stereoselectivity in Sodium Channel Binding
The stereoisomers of bupivacaine exhibit differential binding to sodium channels. While the R(+)-enantiomer (dextrobupivacaine) generally shows higher potency in blocking sodium channels, particularly in depolarized states, the S(-)-enantiomer (levobupivacaine) has a subtly different interaction profile that contributes to its improved safety.[10][11][12] Studies on bupivacaine enantiomers have shown that the stereopotency can be influenced by the state of the sodium channel.[10] For instance, in hyperpolarized membranes, the S-enantiomer may exhibit greater potency, whereas the R-enantiomer is more potent in depolarized states.[10]
dot
Caption: State-dependent binding of levobupivacaine to voltage-gated sodium channels.
Interaction with Other Neuronal Ion Channels
While VGSCs are the primary target, levobupivacaine also interacts with other ion channels in the neuronal membrane, which may contribute to both its anesthetic efficacy and its side-effect profile.
Potassium Channels
Levobupivacaine has been shown to inhibit several types of potassium channels, including two-pore domain potassium channels (K2P), human ether-à-go-go-related gene (HERG) channels, and G protein-coupled inwardly-rectifying potassium (GIRK) channels.
-
TREK-1 (K2P Channel): Bupivacaine, levobupivacaine, and ropivacaine all cause a reversible, concentration-dependent inhibition of TREK-1 channels. Bupivacaine is the most potent, followed by levobupivacaine and then ropivacaine, demonstrating stereoselectivity.[13]
-
HERG Channels: Levobupivacaine blocks HERG channels in a concentration-, time-, and state-dependent manner. It exhibits stereoselective block, being more potent than dextrobupivacaine.[14][15] This interaction is significant as HERG channels are crucial for cardiac repolarization, and their blockade can contribute to cardiotoxicity.
-
GIRK Channels: Bupivacaine has been shown to inhibit GIRK channels by potentially antagonizing the interaction of phosphatidylinositol 4,5-bisphosphate (PIP2) with the channel, a process essential for their activation.[16][17]
Calcium Channels
Levobupivacaine can also modulate intracellular calcium signaling in neurons. It has been demonstrated to attenuate KCl-evoked calcium transients in a reversible manner in dorsal root ganglion (DRG) neurons, suggesting an inhibitory effect on voltage-gated calcium channels.[10]
Interaction with the Neuronal Lipid Bilayer
The lipid membrane is not merely a passive scaffold for ion channels but an active participant in modulating their function. Local anesthetics, including levobupivacaine, interact with the lipid bilayer, which can indirectly influence ion channel activity.
The interaction of bupivacaine enantiomers with lipid membranes has been shown to be stereospecific, particularly in the presence of cholesterol.[18] This suggests that the lipid environment can play a role in the differential effects of these isomers. Local anesthetics can alter membrane fluidity and other physicochemical properties, which may contribute to their overall mechanism of action.[19][20]
dot
Caption: Overview of levobupivacaine's interactions within the neuronal membrane.
Modulation of Signaling Pathways
The interaction of levobupivacaine with ion channels can have downstream effects on intracellular signaling cascades. For instance, by inhibiting calcium influx, levobupivacaine can modulate calcium-dependent signaling pathways. While direct interaction with G-protein coupled receptors (GPCRs) has not been extensively documented for levobupivacaine, the modulation of ion channels that are themselves regulated by GPCRs represents an indirect mechanism of influencing neuronal signaling.[21][22][23][24][25] For example, the activity of GIRK channels is regulated by G-proteins, and their inhibition by bupivacaine enantiomers can interfere with GPCR-mediated signaling.[16][17]
Quantitative Data Summary
| Target | Drug | IC50 (µM) | Cell Type/Preparation | Comments | Reference |
| Potassium Channels | |||||
| TREK-1 | Levobupivacaine | 126.1 ± 24.5 | COS-7 cells | Stereoselective inhibition (Bupivacaine > Levobupivacaine > Ropivacaine) | [13] |
| Bupivacaine | 95.4 ± 14.6 | COS-7 cells | [13] | ||
| Ropivacaine | 402.7 ± 31.8 | COS-7 cells | [13] | ||
| HERG | Levobupivacaine | - | CHO cells | More potent than dextrobupivacaine; block measured at 20 µM | [14][15] |
| Sodium Channels | |||||
| Tonic Block | S(-)-bupivacaine | 44 ± 3 | Amphibian nerve fibers | [26] | |
| R(+)-bupivacaine | 29 ± 3 | Amphibian nerve fibers | [26] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition
This protocol describes the general methodology for assessing the inhibitory effects of levobupivacaine on voltage-gated ion channels in cultured neurons (e.g., dorsal root ganglion neurons).
1. Cell Preparation:
- Isolate and culture primary neurons or use a suitable neuronal cell line (e.g., ND7/23).
- Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
2. Electrophysiological Recording Setup:
- Use a patch-clamp amplifier and a data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
- Prepare external and internal solutions with appropriate ionic compositions to isolate the current of interest (e.g., sodium, potassium).
3. Recording Procedure:
- Obtain a giga-ohm seal between the patch pipette and the cell membrane.
- Rupture the membrane patch to achieve the whole-cell configuration.
- Apply a voltage-clamp protocol to elicit the desired ion channel currents. For example, to study voltage-gated sodium channels, hold the cell at a hyperpolarized potential (e.g., -100 mV) and apply depolarizing voltage steps.
- Record baseline currents in the absence of the drug.
4. Drug Application:
- Perfuse the recording chamber with the external solution containing various concentrations of levobupivacaine.
- Allow sufficient time for the drug to equilibrate and exert its effect.
5. Data Analysis:
- Measure the peak current amplitude in the presence of different drug concentrations.
- Construct a concentration-response curve by plotting the percentage of current inhibition against the drug concentration.
- Fit the data to the Hill equation to determine the half-maximal inhibitory concentration (IC50).
- To study use-dependent block, apply a train of depolarizing pulses at a specific frequency and measure the progressive decrease in current amplitude.
dot
Caption: Experimental workflow for patch-clamp analysis of ion channel modulation.
Fluorescence Spectroscopy for Lipid Bilayer Interaction
Fluorescence quenching techniques can be employed to study the interaction of levobupivacaine with lipid bilayers.
1. Liposome Preparation:
- Prepare unilamellar vesicles (liposomes) composed of phospholipids (e.g., POPC) and, if desired, cholesterol to mimic the neuronal membrane.
- Incorporate a fluorescent probe (e.g., a derivative of stearic acid with a fluorophore at a known position) into the liposomes during their formation.
2. Fluorescence Measurement:
- Use a spectrofluorometer to measure the fluorescence intensity of the probe-labeled liposomes.
- Add increasing concentrations of levobupivacaine (the quencher) to the liposome suspension.
- Record the decrease in fluorescence intensity as a function of the quencher concentration.
3. Data Analysis:
- Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant, which provides information about the accessibility of the fluorophore to the quencher.
- By using a series of probes with fluorophores at different depths within the bilayer, the location and orientation of levobupivacaine within the membrane can be inferred.[27]
Conclusion
Levobupivacaine's interaction with the neuronal cell membrane is a multifaceted process primarily centered on the state-dependent blockade of voltage-gated sodium channels. Its stereochemistry plays a crucial role in its pharmacodynamic profile, contributing to its favorable safety margin compared to racemic bupivacaine. Beyond its primary target, levobupivacaine also modulates the activity of various potassium and calcium channels and interacts with the lipid bilayer, all of which may contribute to its overall anesthetic and analgesic effects. A thorough understanding of these molecular interactions is paramount for the rational design of novel local anesthetics with improved efficacy and safety. The experimental protocols outlined in this guide provide a framework for further investigation into the intricate mechanisms of levobupivacaine and other local anesthetics at the neuronal membrane.
References
- 1. What is the mechanism of Levobupivacaine? [synapse.patsnap.com]
- 2. Update on local anesthetics: focus on levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]
- 8. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tonic and phasic block of neuronal sodium currents by 5-hydroxyhexano- 2',6'-xylide, a neutral lidocaine homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potency of bupivacaine stereoisomers tested in vitro and in vivo: biochemical, electrophysiological, and neurobehavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Altered stereoselectivity of cocaine and bupivacaine isomers in normal and batrachotoxin-modified Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective inhibition of neuronal sodium channels by local anesthetics. Evidence for two sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on K2P (two-pore domain potassium) channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism underlying bupivacaine inhibition of G protein-gated inwardly rectifying K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism underlying bupivacaine inhibition of G protein-gated inwardly rectifying K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Increase in substance P in the dorsal horn during a chemogenic nociceptive stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interaction of Local Anesthetics with Biomembranes Consisting of Phospholipids and Cholesterol: Mechanistic and Clinical Implications for Anesthetic and Cardiotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Substance P-expressing Neurons in the Superficial Dorsal Horn of the Mouse Spinal Cord: Insights into Their Functions and their Roles in Synaptic Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Endomorphin-2 Inhibition of Substance P Signaling within Lamina I of the Spinal Cord Is Impaired in Diabetic Neuropathic Pain Rats [frontiersin.org]
- 25. Ion Channels Involved in Substance P-Mediated Nociception and Antinociception [mdpi.com]
- 26. Stereoselectivity of bupivacaine in local anesthetic-sensitive ion channels of peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The interaction of local anaesthetics with synthetic phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ultrasound-Guided Levobupivacaine Nerve Blocks in Animal Models
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Levobupivacaine, the pure S(-)-enantiomer of bupivacaine, is a long-acting amide local anesthetic that has gained prominence in regional anesthesia.[1][2] Its primary advantage over racemic bupivacaine is a more favorable safety profile, notably reduced cardiotoxicity and central nervous system (CNS) toxicity.[1][2][3][4] In preclinical research, levobupivacaine is invaluable for studies in pain management, surgical anesthesia, and the development of novel analgesic strategies. The use of ultrasound guidance to perform peripheral nerve blocks has become a standard practice, significantly enhancing the precision and safety of local anesthetic delivery.[1][5][6] This technology allows for real-time visualization of the nerve, surrounding vasculature, and the spread of the anesthetic, thereby increasing block success rates and minimizing potential complications like nerve damage or intravascular injection.[7][8]
These application notes provide a comprehensive guide and detailed protocols for conducting ultrasound-guided peripheral nerve blocks with levobupivacaine in common animal models.
Mechanism of Action
Levobupivacaine, like other local anesthetics, exerts its effect by blocking nerve impulse propagation. It specifically binds to voltage-gated sodium channels within the neuronal cell membrane.[1][2] By stabilizing the channel in its inactive state, levobupivacaine prevents the influx of sodium ions that is necessary for the generation and conduction of action potentials. This reversible inhibition results in a temporary loss of sensation (sensory block) and muscle function (motor block) in the area innervated by the targeted nerve.[1]
Caption: Levobupivacaine blocks voltage-gated sodium channels.
General Experimental Workflow
A systematic approach is critical for reproducible results in ultrasound-guided nerve block studies. The general workflow involves careful preparation, precise execution under ultrasound guidance, and thorough post-procedural assessment.
Caption: Workflow for ultrasound-guided nerve block experiments.
Quantitative Data Summary
The efficacy and duration of levobupivacaine nerve blocks are dose-dependent and vary by species and the specific nerve targeted.
Table 1: Levobupivacaine Dosage and Block Characteristics in Animal Models
| Animal Model | Nerve Block | Levobupivacaine Concentration (%) | Dose (mL/kg) | Onset Time (min) | Duration of Block (hours) | Citations |
|---|---|---|---|---|---|---|
| Rat | Sciatic | 0.25% - 0.5% | ~0.1 - 0.2 mL total volume | 15 - 30 | > 6 | [7] |
| Dog | Sciatic & Femoral | 0.5% | 0.05 - 0.1 | Variable (20-160) | Variable (up to 10) | [5][9] |
| Dog | Infraorbital / Inferior Alveolar | 0.5% | 1 mg/kg total dose | 5 - 10 | 2 - 10 | [4] |
| Rabbit | Sciatic & Femoral | Not specified (Lidocaine used in study) | 0.2 mL/kg (for dye) | N/A | N/A | [10] |
| Pig | Brachial Plexus | Not specified (Lidocaine used in study) | 0.3 mL/kg (for dye) | N/A | N/A |[11][12] |
Note: Some studies utilize bupivacaine, a racemic mixture, which has similar potency and duration to levobupivacaine in most clinical applications.[2]
Table 2: Common Adjuvants for Prolonging Levobupivacaine Nerve Blocks
| Adjuvant | Mechanism of Action | Typical Dose | Expected Increase in Duration | Citations |
|---|---|---|---|---|
| Dexamethasone | Anti-inflammatory, potential local effect on ion channels | 4-8 mg total dose (in humans); 0.1-0.2 mg/kg IV | ~8 hours | [13][14] |
| Dexmedetomidine | α2-adrenergic agonist, causes localized vasoconstriction | 1 µg/mL of local anesthetic | Can increase duration by 50-100% | [15][16] |
| Clonidine | α2-adrenergic agonist | Not specified for levobupivacaine | Prolongs intermediate-acting anesthetics | [17] |
| Epinephrine | Vasoconstrictor, reduces systemic absorption | 2.5–5 µg/mL | ~1 hour |[13] |
Detailed Experimental Protocols
Protocol: Ultrasound-Guided Sciatic Nerve Block in the Rat
This protocol is adapted from methodologies described for rodent models.[7]
-
Animal Preparation: Anesthetize the rat according to an approved institutional protocol. Place the animal in lateral recumbency with the limb to be blocked uppermost. Shave and aseptically prepare the skin over the mid-thigh region.
-
Ultrasound and Probe Setup: Use a high-frequency linear transducer (>10 MHz). Apply sterile ultrasound gel to the probe and the prepared skin.
-
Nerve Identification:
-
Position the probe in a transverse orientation over the mid-thigh to identify the femur as a bright, hyperechoic line with a posterior acoustic shadow.
-
Identify the surrounding muscle groups (biceps femoris, gluteal muscles).
-
The sciatic nerve will appear as a hyperechoic, often triangular or oval structure, located in the fascial plane between these muscles.[7]
-
-
Needle Insertion and Injection:
-
Use a 25-27 gauge needle. Insert the needle using an "in-plane" approach, advancing it parallel to the transducer beam so the entire shaft and tip are visible.
-
Carefully advance the needle tip until it is adjacent to the sciatic nerve. A nerve stimulator (~0.5 mA) can be used for confirmation if available.[7]
-
After negative aspiration for blood, inject 0.1-0.2 mL of 0.25% or 0.5% levobupivacaine.
-
Visualize the injectate spreading around the nerve, creating a "donut" or circumferential pattern.[7]
-
Caption: The in-plane approach allows full needle visualization.
Protocol: Ultrasound-Guided Sciatic and Femoral Nerve Block in the Dog
This protocol synthesizes information from multiple canine studies.[5][18][19][20]
-
Animal Preparation: Sedate or anesthetize the dog.
-
For Sciatic Block: Position in lateral recumbency. Clip and prepare the lateral aspect of the thigh, distal to the greater trochanter.[20]
-
For Femoral Block: Position in dorsal or lateral recumbency. Clip and prepare the inguinal region.
-
-
Sciatic Nerve Block:
-
Place a high-frequency linear probe transversely on the mid-thigh.
-
Identify the sciatic nerve between the biceps femoris muscle (lateral) and the semitendinosus/semimembranosus muscles (medial).[20]
-
Using an in-plane technique, advance a 22-25 gauge spinal needle from a caudal-to-cranial direction toward the nerve.
-
After negative aspiration, inject 0.1 mL/kg of 0.5% levobupivacaine. Confirm circumferential spread.
-
-
Femoral Nerve Block:
-
Place the probe in the femoral triangle, medial to the thigh, to identify the femoral artery and vein. The Doppler function can be useful here.[8]
-
The femoral nerve is typically located just lateral or deep to the artery, appearing as a hyperechoic, honeycomb-like structure within the iliopsoas muscle.
-
Advance the needle carefully, avoiding the femoral artery.
-
After negative aspiration, inject 0.1 mL/kg of 0.5% levobupivacaine.
-
Protocol: Ultrasound-Guided Brachial Plexus Block in the Pig
This protocol is based on cadaveric studies and may require adaptation for live animals.[11][12]
-
Animal Preparation: Anesthetize the pig and position it in dorsal or lateral recumbency. Abduct the forelimb to be blocked and prepare the axillary (armpit) region.
-
Nerve Identification:
-
Place the linear probe in the axilla, oriented to get a cross-sectional view of the axillary artery.
-
The brachial plexus nerves appear as multiple hypoechoic (dark) round structures clustered around the hyperechoic (bright) axillary artery, all enclosed within a fascial sheath.[12]
-
-
Needle Insertion and Injection:
-
Using an in-plane approach, insert a needle and advance the tip to a position adjacent to the nerve bundle, within the fascial sheath.
-
After negative aspiration, inject the levobupivacaine solution (e.g., 0.3 mL/kg of 0.5% levobupivacaine).
-
The goal is to see the injectate spread and surround the nerve structures and the axillary artery within the sheath.
-
Assessment of Nerve Block Efficacy
Assessing the success of a nerve block is crucial for data interpretation.
-
Sensory Blockade: Assessed by applying a noxious stimulus (e.g., toe pinch with forceps) to the dermatomes supplied by the nerve. A lack of withdrawal reflex indicates a successful sensory block.[7]
-
Motor Blockade: Assessed by observing motor function and proprioception. Deficits may include limb dragging, inability to bear weight, or knuckling.[7][9] Efficacy can be scored on a predefined scale.[9]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Failed or Incomplete Block | - Incorrect needle placement.- Inadequate anesthetic volume or spread. | - Use ultrasound to confirm needle tip position relative to the nerve before and during injection.- Ensure circumferential or adequate spread of the anesthetic around the nerve.[7][8] |
| Intravascular Injection | - Needle tip has penetrated a blood vessel. | - Always aspirate before injecting.[7]- Use the ultrasound Doppler function to identify vessels.- If blood is aspirated, reposition the needle. |
| Nerve Not Visualized | - Poor acoustic window.- Anatomical variation. | - Adjust probe position and angle.- Optimize ultrasound settings (gain, depth, focus).- Use anatomical landmarks (bones, vessels) to guide localization. |
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacokinetics of levobupivacaine 0.5% after infraorbital or inferior alveolar block in anesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-guided femoral and sciatic nerve blocks in dogs - Enlighten Theses [theses.gla.ac.uk]
- 6. Canine and Feline Local Anesthetic and Analgesic Techniques | Veterian Key [veteriankey.com]
- 7. benchchem.com [benchchem.com]
- 8. vettimes.com [vettimes.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Axillary ultrasound-guided approach for the brachial plexus in pig cadavers: A descriptive study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Adjuvants in peripheral nerve blocks – the current state of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultrasound-Guided Pericapsular Nerve Group Block for Hip Surgery: A Randomized Controlled Trial Comparing Levobupivacaine Alone Versus Levobupivacaine With Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dvm360.com [dvm360.com]
- 16. Ultrasound-guided single injection infraclavicular brachial plexus block using bupivacaine alone or combined with dexmedetomidine for pain control in upper limb surgery: A prospective randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wjgnet.com [wjgnet.com]
- 18. Ultrasound guidance for the performance of sciatic and saphenous nerve blocks in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ultrasound-guided block of the sciatic and femoral nerves in dogs: a descriptive study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. digital.car.chula.ac.th [digital.car.chula.ac.th]
Application Notes and Protocols for Formulating Levobupivacaine Hydrochloride in In Vitro Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levobupivacaine, the pure S(-)-enantiomer of bupivacaine, is a long-acting amide local anesthetic.[1][2] It is widely utilized in regional anesthesia and for postoperative pain management.[1] In the field of in vitro electrophysiology, levobupivacaine serves as a critical tool for investigating the function and pharmacology of ion channels, particularly voltage-gated sodium channels (VGSCs), which are its primary molecular targets.[3][4] By blocking these channels, levobupivacaine inhibits the initiation and propagation of action potentials in excitable cells.[2][5] These application notes provide detailed protocols for the formulation and application of levobupivacaine hydrochloride for in vitro electrophysiology studies.
Formulation of this compound
Proper preparation of this compound solutions is crucial for obtaining accurate and reproducible results in in vitro electrophysiology experiments.
2.1. Materials
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Extracellular recording solution (e.g., Artificial Cerebrospinal Fluid - ACSF)
-
Sterile, deionized water
-
pH meter and sterile filters (0.22 µm)
-
Vortex mixer and sonicator
2.2. Solubility and Stability
This compound is a white crystalline powder.[6][7] It is freely soluble in water and ethanol.[6][7] For research purposes, it is often supplied as a crystalline solid that is soluble in organic solvents like DMSO. The solubility in DMSO is approximately 58 mg/mL.[8] Aqueous solutions should be prepared fresh daily, as the stability of levobupivacaine in aqueous buffers for more than one day is not recommended.[9] Stock solutions in DMSO can be stored at -20°C for extended periods.
2.3. Preparation of Stock Solution (10 mM in DMSO)
-
Weigh out the required amount of this compound powder (Molecular Weight: 324.9 g/mol ).
-
Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
2.4. Preparation of Working Solutions
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution into the desired extracellular recording solution (e.g., ACSF) to achieve the final working concentrations.
-
Ensure thorough mixing after each dilution step.
-
Adjust the pH of the final working solution to the desired physiological range (typically 7.3-7.4) using a pH meter and appropriate acidic or basic solutions if necessary.
-
Sterile-filter the final working solution using a 0.22 µm syringe filter before application to the cells.
Experimental Protocols: In Vitro Electrophysiology
3.1. Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the ionic currents across the entire cell membrane, allowing for the study of the effects of levobupivacaine on the total population of ion channels.
Methodology:
-
Cell Preparation: Culture or acutely dissociate the cells of interest (e.g., neurons, cardiomyocytes, or HEK293 cells expressing specific ion channels).
-
Recording Setup: Place the cell-containing coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular recording solution.
-
Pipette Preparation: Pull microelectrodes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the appropriate intracellular solution.
-
Seal Formation: Approach a target cell with the microelectrode and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Data Acquisition: Using a patch-clamp amplifier and data acquisition software, apply voltage-clamp protocols to elicit the desired ionic currents (e.g., a depolarizing step to activate voltage-gated sodium channels).
-
Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the working solution of this compound at the desired concentration.
-
Data Analysis: Measure the effect of levobupivacaine on the amplitude and kinetics of the recorded currents.
3.2. Single-Channel Patch-Clamp Electrophysiology
This technique allows for the study of the effects of levobupivacaine on the activity of individual ion channels.
Methodology:
-
Follow steps 1-4 of the whole-cell patch-clamp protocol to achieve a cell-attached configuration.
-
Excised-Patch Configuration: To study the direct interaction of levobupivacaine with the intracellular or extracellular side of the channel, the patch of membrane can be excised into the inside-out or outside-out configuration, respectively.
-
Data Acquisition: Record the single-channel currents in the absence and presence of levobupivacaine.
-
Data Analysis: Analyze the effect of the drug on single-channel conductance, open probability, and open/closed times.
Quantitative Data
The following table summarizes the inhibitory effects of levobupivacaine on various ion channels as reported in the literature.
| Ion Channel Subtype | Cell Type | Experimental Condition | IC50 / KD | Reference |
| hERG K+ Channels | HEK293 cells | Block measured at the end of 5s pulses to -10 mV | 20 µM (induced 67.5% block) | [10] |
| Cardiac Sodium Channels | Isolated ventricular myocytes | Inactivated state block | 39% lower EC50 for dextrobupivacaine | [11] |
| Cloned Human Cardiac Delayed Rectifier Potassium Channels | Patch-clamp technique | KD of 4.1 µM | [11] |
Visualizations
Caption: Mechanism of action of levobupivacaine on voltage-gated sodium channels.
Caption: Experimental workflow for in vitro electrophysiology studies of levobupivacaine.
Conclusion
This compound is a valuable pharmacological tool for the study of ion channel function in vitro. Adherence to proper formulation and experimental protocols is essential for obtaining reliable and reproducible data. The information provided in these application notes serves as a comprehensive guide for researchers, scientists, and drug development professionals in utilizing levobupivacaine for their electrophysiological investigations.
References
- 1. Clinical profile of levobupivacaine in regional anesthesia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Levobupivacaine? [synapse.patsnap.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Update on local anesthetics: focus on levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Establishing Dose-Response Curves for Levobupivacaine in Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing dose-response curves for the local anesthetic levobupivacaine in various cell culture assays. The protocols outlined below are designed to assess the cytotoxic and apoptotic effects of levobupivacaine on different cell lines, as well as to investigate the underlying molecular mechanisms.
Introduction
Levobupivacaine, a long-acting amide local anesthetic, has demonstrated potential anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2][3][4] Understanding the dose-dependent effects of levobupivacaine is crucial for evaluating its potential as an anti-cancer agent and for elucidating its mechanisms of action at the cellular level. These protocols detail the necessary steps to generate reliable dose-response data for cytotoxicity, apoptosis, and the modulation of key signaling pathways.
Data Presentation: Quantitative Effects of Levobupivacaine
The following tables summarize the dose-dependent effects of levobupivacaine on cell viability and apoptosis across different cell lines as reported in the literature.
Table 1: Cytotoxicity of Levobupivacaine in Various Cell Lines
| Cell Line | Assay | Concentration Range | Incubation Time | Key Findings |
| MCF-7 (Breast Cancer) | CCK-8 | 0, 1, 2, 3 mM | 12, 24, 48 h | Dose-dependent decrease in cell viability; approximately 50% cytotoxicity at higher concentrations.[1][2] |
| MDA-MB-231 (Breast Cancer) | CCK-8 | 0, 1, 2, 3 mM | 12, 24, 48 h | Dose-dependent decrease in cell viability; approximately 40% cytotoxicity at higher concentrations.[1][2] |
| MDA-MB-231 (Breast Cancer) | MTT | 0.5, 1, 2 mM | 24 h | IC50 value of 2 mM.[5] |
| BT-474 (Breast Cancer) | MTT | 0.5, 1, 2 mM | 24 h | IC50 value of 1.1 mM.[5] |
| A549 (Lung Cancer) | CCK-8 | 0.1, 0.5 mM | 2 h exposure | Suppression of ATP synthesis without affecting immediate cell proliferation.[6] |
| A549 & A427 (Lung Cancer) | MTT | 2 mM | Not specified | Decreased cell viability.[4] |
| DU145 (Prostate Cancer) | Respirometry | 10 µM - 3 mM | Not specified | Dose-dependent inhibition of cell respiration with an apparent Ki of 600 µM.[7] |
| CHON-001 (Human Chondrocytes) | Flow Cytometry | 0.25%, 0.5% | 15, 30, 60, 120 min | Significant decrease in viability at 0.5% after 60 min (32.5% viability).[8] |
Table 2: Pro-Apoptotic Effects of Levobupivacaine
| Cell Line | Assay | Concentration | Incubation Time | Key Findings |
| MCF-7 & MDA-MB-231 (Breast Cancer) | Flow Cytometry (Annexin V/PI) | 0, 1, 2 mM | 24 h | Dose-dependent increase in apoptosis.[1][2] |
| MCF-7 & MDA-MB-231 (Breast Cancer) | Western Blot | 0, 1, 2 mM | 24 h | Increased expression of Bax and active Caspase-3; decreased expression of Bcl-2.[1][2] |
| A549 & A427 (Lung Cancer) | Flow Cytometry | 2 mM | Not specified | Increased cell apoptosis.[4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from studies on breast cancer cell lines.[1][2]
Materials:
-
MCF-7 or MDA-MB-231 breast cancer cells
-
DMEM or DMEM/F12 medium with 10% FBS
-
96-well plates
-
Levobupivacaine stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Levobupivacaine Treatment: Prepare serial dilutions of levobupivacaine (e.g., 0, 1, 2, 3 mM) in the appropriate culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of levobupivacaine.
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, or 48 hours).
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol is based on the Annexin V and Propidium Iodide (PI) staining method.[1][2]
Materials:
-
MCF-7 or MDA-MB-231 cells
-
6-well plates
-
Levobupivacaine stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of levobupivacaine (e.g., 0, 1, 2 mM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifuge at 1400 rcf for 10 minutes.
-
Washing: Wash the cells with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 5 µL of Propidium Iodide (PI) and incubate for another 5 minutes in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Protocol 3: Western Blot Analysis of Apoptotic and Signaling Proteins
This protocol allows for the investigation of protein expression levels.[1][2]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-Akt, p-PI3K, p-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Experimental Workflow
References
- 1. Levobupivacaine inhibits proliferation and promotes apoptosis of breast cancer cells by suppressing the PI3K/Akt/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Levobupivacaine inhibits proliferation and promotes apoptosis of breast cancer cells by suppressing the PI3K/Akt/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Intrathecal Administration of Levobupivacaine in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the intrathecal (IT) administration of levobupivacaine in rats, a common preclinical model for evaluating the efficacy and safety of local anesthetics. The following sections detail the necessary materials, step-by-step procedures for surgical catheterization, drug preparation, administration, and methods for assessing the pharmacological effects.
Overview and General Considerations
Intrathecal administration allows for the direct delivery of substances to the cerebrospinal fluid (CSF), bypassing the blood-brain barrier and enabling the study of drug effects on the spinal cord[1]. This technique is crucial for neuroscience and pain research[2]. When performing these procedures, aseptic surgical techniques are paramount to prevent infection. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. Rats are typically housed individually after surgery to prevent damage to the externalized catheter[3].
Experimental Protocols
Intrathecal Catheter Implantation
Two common methods for intrathecal catheterization in rats are the atlanto-occipital (foramen magnum) approach and the lumbar puncture approach.
2.1.1 Method 1: Atlanto-Occipital (Foramen Magnum) Approach
This classic technique was pioneered by Yaksh and Rudy in 1976[4].
-
Anesthesia: Anesthetize the rat with an intraperitoneal injection of 1% pentobarbital sodium (40 mg/kg)[5]. Confirm the depth of anesthesia by assessing the pedal withdrawal reflex.
-
Surgical Preparation: Place the rat in a stereotaxic frame. Shave the area over the occipital bone and disinfect with an appropriate antiseptic solution.
-
Incision and Exposure: Make a 1.5–2 cm longitudinal incision over the foramen magnum. Bluntly dissect the subcutaneous tissues and neck muscles to expose the occipital atlas[5].
-
Catheter Insertion: Carefully incise the atlanto-occipital membrane. Insert a polyurethane microspinal catheter (ID 0.12 mm, OD 0.35 mm) into the subarachnoid space[5]. Gently advance the catheter caudally to the lumbar region (approximately 8-9 cm)[4].
-
Catheter Externalization and Securing: Tunnel the external end of the catheter subcutaneously to exit at the dorsal neck region[4]. Secure the catheter at the exit site with sutures or surgical staples.
-
Confirmation: Successful placement can be confirmed by observing CSF reflux from the catheter[4]. A small volume of lidocaine can be injected to confirm motor blockade and subsequent recovery[4].
2.1.2 Method 2: Lumbar Puncture (L5-L6) Approach
This modified technique offers a potentially simpler and safer alternative to the atlanto-occipital approach[4].
-
Anesthesia and Preparation: Anesthetize and prepare the lumbar region as described above.
-
Puncture: Identify the L5-L6 intervertebral space. Insert a 22 G needle at a 70–80° angle[4].
-
Catheter Insertion: Insert a polytetrafluoroethylene (PTFE) catheter (0.3 mm ID, 0.5 mm OD) through the needle into the cauda equina region to a depth of 0.5–1 cm[4].
-
Externalization and Securing: Tunnel the catheter subcutaneously to the dorsal neck for externalization and secure it[4].
Preparation and Administration of Levobupivacaine Solution
-
Drug Preparation: Levobupivacaine solutions are typically prepared by diluting the commercial formulation with sterile, preservative-free normal saline to the desired concentration. Commonly used concentrations in rat studies range from 0.125% to 0.75%[5][6][7].
-
Administration:
-
Inject a total volume of 0.1 mL of the levobupivacaine solution intrathecally[5][6][7].
-
Following the drug administration, flush the catheter with 10 µL of saline to ensure complete delivery of the drug from the dead space of the catheter[5].
-
The injection should be performed slowly to avoid a rapid increase in intracranial pressure.
-
Assessment of Anesthetic and Neurotoxic Effects
Evaluation of Motor and Sensory Blockade
-
Motor Function: Assess walking behavior to evaluate motor blockade. The onset of motor block is defined as the time from the end of the injection to the maximum motor block of the hind limbs. The duration of motor block is the time from maximum block to full recovery of hind limb movement[5][7].
-
Sensory Function: Measure paw withdrawal thresholds (PWTs) in response to a thermal or mechanical stimulus to assess sensory blockade[6][7]. The acetone spray method can be used to assess the cold pain threshold[4].
Evaluation of Neurotoxicity
-
Histological Examination: After a predetermined period (e.g., 7 days), euthanize the rats and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Tissue Processing: Remove the L4-L5 spinal cord segments for histological examination[5][6][7]. Process the tissue for embedding in paraffin and sectioning.
-
Staining and Analysis: Stain the sections with Hematoxylin and Eosin (H&E) to observe for any histological abnormalities such as meningeal vascular dilation, hyperemia, lymphocytic infiltration, demyelination, and mitochondrial swelling[5].
Quantitative Data Summary
The following tables summarize quantitative data from studies on the intrathecal administration of levobupivacaine in rats.
Table 1: Anesthetic Effects of Intrathecal Levobupivacaine at Different Concentrations [5][6][7]
| Concentration of Levobupivacaine | Injection Volume | Onset Time (seconds) | Maintenance Time (minutes) |
| 0.125% | 0.1 mL | 70.0 ± 8.9 | 9.5 ± 1.8 |
| 0.75% | 0.1 mL | 31.0 ± 5.5 | 31.3 ± 5.4 |
Data are presented as mean ± standard deviation.
Table 2: Neurotoxicity of Intrathecal Levobupivacaine [5][6]
| Concentration of Levobupivacaine | Histological Findings |
| 0.125% | No histological abnormalities |
| 0.25% | No histological abnormalities |
| 0.5% | Mild damage |
| 0.75% | Milder injury compared to 5% lidocaine |
Visualizations
Experimental Workflow
Caption: Experimental workflow for intrathecal administration of levobupivacaine in rats.
Potential Signaling Pathway (based on Bupivacaine studies)
While specific signaling pathway studies for intrathecal levobupivacaine are limited in the provided context, studies on its racemic mixture, bupivacaine, have implicated the NR2B/CaMKIIα/CREB signaling pathway in the spinal cord[8]. This pathway is potentially relevant to levobupivacaine's mechanism of action and neurotoxicity.
Caption: Postulated signaling pathway affected by intrathecal bupivacaine in the rat spinal cord.
References
- 1. Intrathecal catheterization and drug delivery in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A modified procedure for lumbar intrathecal catheterization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. imrpress.com [imrpress.com]
- 5. The potencies and neurotoxicity of intrathecal levobupivacaine in a rat spinal model: Effects of concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potencies and neurotoxicity of intrathecal levobupivacaine in a rat spinal model: Effects of concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of intrathecal bupivacaine on the NR2B/CaMKIIα/CREB signaling pathway in the rat lumbar spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective Sensory Nerve Blockade Using Levobupivacaine in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing levobupivacaine to achieve selective sensory nerve blockade in a research setting. This document includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key pathways and workflows.
Levobupivacaine, the S-(-)-enantiomer of bupivacaine, is a long-acting amide local anesthetic.[1][2][3] It is characterized by a reduced risk of cardiovascular and central nervous system toxicity compared to its racemic parent compound, bupivacaine.[4] A key feature of levobupivacaine for research applications is its potential for differential nerve blockade, showing a greater selectivity for sensory (nociceptive) fibers over motor fibers, particularly at lower concentrations.[3][5] This selectivity makes it a valuable tool for studies aiming to isolate and investigate pain pathways without the confounding effects of motor impairment.
The primary mechanism of action for levobupivacaine is the reversible blockade of voltage-gated sodium channels in the neuronal membrane.[1][2][5][6] By binding to the intracellular portion of these channels, it prevents the influx of sodium ions, thereby inhibiting the depolarization necessary for the propagation of action potentials.[5][7] This action is more pronounced in sensory nerves, which are more susceptible to its effects than motor nerves.[5]
Data Presentation: Quantitative Comparison of Levobupivacaine Effects
The following tables summarize key quantitative data from various studies, facilitating the comparison of levobupivacaine's effects across different conditions and in relation to other local anesthetics.
Table 1: Onset and Duration of Sensory and Motor Block with Epidural Levobupivacaine
| Concentration | Volume | Onset of Sensory Block (min) | Duration of Sensory Block (hours) | Onset of Motor Block | Duration of Motor Block | Reference |
| 0.5% | 15 mL | 8–30 | 4–6 | Slower than bupivacaine | Similar to bupivacaine | [1] |
| 0.75% | 15 mL | Faster than 0.5% | Prolonged vs. 0.5% | - | Prolonged vs. 0.5% | [1] |
| 0.125% | 10 mL/h infusion | - | - | No motor block observed | - | [8] |
| 0.25% | 15 mL bolus | - | - | Observed in 39% of subjects | - | [8] |
Table 2: Onset and Duration of Sensory and Motor Block with Peripheral Nerve Block (Brachial Plexus)
| Drug | Concentration | Onset of Sensory & Motor Block (min) | Duration of Sensory & Motor Block (hours) | Reference |
| Levobupivacaine | 0.5% | 6–10 | 14–16 | [1] |
| Bupivacaine | 0.5% | 6–10 | 14–16 | [1] |
Table 3: Comparative Sensory Block Characteristics of Low-Dose Levobupivacaine and Bupivacaine (Subcutaneous Injection in Humans)
| Drug | Concentration | Effect on Tactile Detection Threshold | Effect on Mechanical & Thermal Pain Thresholds | Reference |
| Levobupivacaine | 0.025% | No significant change | Significant increase | [3] |
| Bupivacaine | 0.025% | Significantly higher than levobupivacaine | Significant increase | [3] |
| Levobupivacaine | 0.0625% | No significant change | Significant increase | [3] |
| Bupivacaine | 0.0625% | Significantly higher than levobupivacaine | Significant increase | [3] |
| Levobupivacaine | 0.125% | No significant difference from bupivacaine | No significant difference from bupivacaine | [3] |
| Bupivacaine | 0.125% | No significant difference from levobupivacaine | No significant difference from bupivacaine | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of levobupivacaine for selective sensory nerve blockade.
Protocol 1: In Vivo Assessment of Selective Sensory Blockade in a Rat Model of Postoperative Pain
This protocol is adapted from studies investigating the analgesic effects of local anesthetics in rodent models.[9]
Objective: To evaluate the efficacy and selectivity of a controlled-release formulation of levobupivacaine for sciatic nerve block in a rat model of incisional pain.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Levobupivacaine solution (e.g., 0.25% for standard use, or a controlled-release formulation)[9]
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for incision
-
Von Frey filaments for sensory testing
-
Apparatus for motor function assessment (e.g., rotarod)
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane. Shave and sterilize the surgical area over the hip and thigh.
-
Sciatic Nerve Block: Expose the sciatic nerve through a small incision. Inject the prepared levobupivacaine formulation (e.g., 0.2 mL of 2.25% controlled-release gel) around the nerve.[9] A control group should receive a vehicle injection.
-
Incisional Pain Model: Immediately following the nerve block, create a 1 cm longitudinal incision through the skin, fascia, and muscle of the plantar aspect of the hind paw. Suture the wound.
-
Sensory Threshold Assessment: At predetermined time points (e.g., pre-operatively, and 1, 3, 6, 12, 24, and 48 hours post-incision), assess the mechanical withdrawal threshold using von Frey filaments applied to the plantar surface of the incised paw. The threshold is the lowest force that elicits a paw withdrawal response.[9]
-
Motor Function Assessment: At the same time points, evaluate motor function using a standardized test such as the rotarod. Record the latency to fall as a measure of motor coordination.
-
Data Analysis: Compare the withdrawal thresholds and motor function scores between the levobupivacaine-treated group and the control group using appropriate statistical tests (e.g., ANOVA).
Protocol 2: In Vivo Extracellular Recording of Spinal Dorsal Horn Neurons in Anesthetized Rats
This protocol is based on methodologies used to investigate the differential effects of local anesthetics on sensory neuron activity.[3]
Objective: To compare the effects of subcutaneously administered levobupivacaine and bupivacaine on the spiking activity of spinal dorsal horn (SDH) neurons evoked by innocuous and noxious stimuli.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Levobupivacaine and bupivacaine solutions (e.g., 0.05%)[3]
-
Tungsten microelectrode for extracellular recording
-
Amplifier and data acquisition system
-
Mechanical and thermal stimulators (e.g., von Frey hairs, brush, radiant heat source)
Procedure:
-
Animal Preparation: Anesthetize the rat and perform a laminectomy to expose the lumbar spinal cord. Secure the animal in a stereotaxic frame. Maintain body temperature at 37°C.
-
Electrophysiological Recording: Advance a tungsten microelectrode into the dorsal horn of the spinal cord to record the extracellular activity of single neurons.
-
Neuron Characterization: Identify wide-dynamic-range (WDR) or low-threshold (LT) neurons based on their responses to a range of mechanical stimuli (e.g., brush, von Frey hairs of varying forces, pinch) applied to their receptive field on the hind paw.
-
Drug Administration: Once a stable recording is obtained, subcutaneously inject a low dose of levobupivacaine or bupivacaine (e.g., 0.1 mL of 0.05%) into the center of the neuronal receptive field.[3]
-
Post-Injection Recording: Record the evoked spiking activity of the neuron in response to the same set of innocuous and noxious stimuli at regular intervals following the injection.
-
Data Analysis: Quantify the neuronal firing rate (spikes/second) for each stimulus before and after drug administration. Compare the percentage of inhibition of the evoked responses between the levobupivacaine and bupivacaine groups.
Visualizations
Signaling Pathway of Levobupivacaine Action
Caption: Mechanism of action of levobupivacaine at the neuronal membrane.
Experimental Workflow for In Vivo Assessment of Selective Sensory Blockade
Caption: Workflow for assessing selective sensory blockade in a rat pain model.
References
- 1. Update on local anesthetics: focus on levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Cardiac and CNS toxicity of levobupivacaine: strengths of evidence for advantage over bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Levobupivacaine? [synapse.patsnap.com]
- 6. Clinical profile of levobupivacaine in regional anesthesia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levobupivacaine - Wikipedia [en.wikipedia.org]
- 8. Comparison of Three Different Concentrations of Levobupivacaine for Epidural Labor Analgesia: Clinical Effect and Pharmacokinetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An injectable controlled-release local anesthetic formulation of levobupivacaine based on a temperature-responsive polymer: Evaluation of analgesia, motor impairment, and histological toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation of Levobupivacaine Solutions for Peripheral Nerve Block Studies
Introduction
Levobupivacaine, the pure S(-)-enantiomer of bupivacaine, is a long-acting amide local anesthetic widely used for regional anesthesia.[1][2] Its popularity in both clinical and research settings stems from its similar efficacy to bupivacaine but with a reduced potential for cardiotoxicity and neurotoxicity.[3][4][5] For researchers and drug development professionals, the precise and sterile preparation of levobupivacaine solutions is a critical first step for conducting reliable and reproducible preclinical studies of peripheral nerve blocks (PNBs). These notes provide an overview of the key principles, and the subsequent protocols offer detailed, step-by-step guidance for laboratory preparation.
Mechanism of Action
Levobupivacaine primarily functions by blocking nerve impulse conduction.[4] It achieves this by reversibly binding to the intracellular portion of voltage-gated sodium channels in the neuronal membrane.[1][4][6] This action prevents the influx of sodium ions, which is necessary for the depolarization and propagation of action potentials, thereby blocking the transmission of pain signals.[4][7] Sensory nerve fibers are generally blocked more readily than motor fibers.[4]
Key Parameters for Solution Preparation
-
Concentration: The concentration of levobupivacaine directly influences the onset, quality, and duration of the nerve block.[3][8] Higher concentrations (e.g., 0.5%–0.75%) generally lead to a faster onset and longer duration of both sensory and motor blockade.[3][8] For research purposes, starting with a clinically relevant concentration is advisable.
-
pH and Formulation: Commercial preparations of levobupivacaine have a pH between 4.0 and 6.0 and are typically formulated in a sodium chloride solution to ensure isotonicity.[9] Maintaining a pH within this range is important for drug stability and solubility.
-
Sterility: All solutions intended for in vivo administration must be sterile to prevent infection. Aseptic technique is paramount throughout the preparation process, and terminal sterilization of the final solution, typically by filtration, is a critical step.[10]
Adjuvants for Peripheral Nerve Blocks
To enhance the efficacy and duration of levobupivacaine, various adjuvants can be incorporated into the solution. The choice of adjuvant depends on the specific research question.
-
Epinephrine: Acts as a vasoconstrictor, reducing the systemic absorption of levobupivacaine and thereby prolonging its contact with nerve tissue and the duration of the block.[11]
-
Dexamethasone: A corticosteroid that has been shown to significantly prolong the duration of analgesia when added to local anesthetics for PNBs.[12][13]
-
Alpha-2 Adrenergic Agonists (Clonidine, Dexmedetomidine): These agents can prolong the nerve block, though their effects may be more pronounced with intermediate-acting local anesthetics.[13][14]
-
Opioids (Fentanyl, Buprenorphine): The addition of opioids can improve the quality of analgesia.[3] Fentanyl, morphine, and sufentanil have been shown to be compatible with levobupivacaine in 0.9% sodium chloride solution.[9]
Data Presentation
Table 1: Levobupivacaine Concentrations in PNB Studies
| Concentration | Typical Use and Effects | Source(s) |
| 0.125% - 0.25% | Often used for postoperative analgesia via continuous infusion, providing sensory block with minimal motor impairment. A 0.25% solution is a common starting point for rat sciatic nerve block models. | [3][8][15] |
| 0.5% | Standard concentration for surgical anesthesia, providing a reliable and profound sensory and motor block. | [1][3][16] |
| 0.75% | Used for procedures requiring a rapid onset and deep, prolonged motor and sensory blockade. | [2][3][8] |
Table 2: Common Adjuvants for Levobupivacaine in PNB Research
| Adjuvant | Typical Perineural Dose/Concentration | Purpose | Source(s) |
| Epinephrine | 2.5–5 µg/mL | Prolongs block duration by vasoconstriction. | [11] |
| Dexamethasone | 1–10 mg (4 mg is a common ceiling dose) | Prolongs duration of analgesia by 6-8 hours with long-acting local anesthetics. | [12][13] |
| Dexmedetomidine | 50–150 µg | Prolongs analgesia by 4-5 hours; may cause bradycardia and hypotension. | [13] |
| Clonidine | 8.4 µg/mL (compatible concentration) | Prolongs block duration by approximately 2 hours. | [9][14] |
| Fentanyl | 2-4 µg/mL (compatible concentration) | Improves quality of analgesia. | [3][9] |
Table 3: Physicochemical Properties of a Commercial Levobupivacaine Formulation
| Parameter | Value | Source(s) |
| pH | 4.0 - 6.0 | [9] |
| Excipients | Sodium Chloride, Sodium Hydroxide (for pH adjustment), Hydrochloric Acid (for pH adjustment), Water for Injections. | [9] |
Experimental Protocols
Protocol 1: Preparation of a Basic Levobupivacaine Solution (0.5%)
This protocol describes the preparation of 10 mL of a 0.5% (5 mg/mL) sterile levobupivacaine solution.
Materials:
-
Levobupivacaine hydrochloride (MW: 324.9 g/mol for HCl salt)
-
0.9% Sodium Chloride for Injection (Sterile)
-
Hydrochloric acid (0.1 M, sterile) and Sodium hydroxide (0.1 M, sterile) for pH adjustment
-
Sterile 10 mL volumetric flask
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (10 mL)
-
Sterile, sealed vial for final product
-
Calibrated analytical balance, pH meter
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Calculations: To prepare 10 mL of a 5 mg/mL solution, 50 mg of levobupivacaine base is required. If using the hydrochloride salt, adjust the weight accordingly (e.g., 50 mg base * (324.9 g/mol HCl salt / 288.4 g/mol base) ≈ 56.3 mg levobupivacaine HCl).
-
Aseptic Environment: Perform all subsequent steps within a laminar flow hood using aseptic technique to maintain sterility.[10]
-
Weighing: Accurately weigh the calculated amount of levobupivacaine HCl powder and transfer it to the sterile 10 mL volumetric flask.
-
Dissolution: Add approximately 8 mL of sterile 0.9% sodium chloride solution to the flask. Agitate gently until the powder is completely dissolved.
-
pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to fall within the 4.0 - 6.0 range using sterile 0.1 M HCl or 0.1 M NaOH.[9] Add the adjustment solutions dropwise and re-check the pH after each addition.
-
Final Volume: Once the pH is correct, add sterile 0.9% sodium chloride solution to bring the total volume to the 10 mL mark. Mix thoroughly.
-
Sterile Filtration: Draw the entire solution into a sterile 10 mL syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Packaging: Carefully inject the solution through the filter into a final sterile, sealed vial.
-
Labeling and Storage: Label the vial clearly with the drug name, concentration, preparation date, and store as recommended by stability data (typically at controlled room temperature, protected from light).
Protocol 2: Experimental Workflow for In Vivo Evaluation in an Animal Model
This protocol provides a general workflow for assessing the efficacy of a prepared levobupivacaine solution for sciatic nerve block in a rat model.[15][17]
Materials:
-
Prepared sterile levobupivacaine solution
-
Rodents (e.g., Sprague-Dawley rats).[18]
-
General anesthetic (e.g., isoflurane)
-
High-frequency ultrasound system with a linear probe
-
Sterile insulated nerve block needle (e.g., 25G) and syringe
-
Testing equipment: von Frey filaments (for sensory block), force plate or grip strength meter (for motor block)
Procedure:
-
Animal Preparation: Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol. Place the animal in a stable position (e.g., lateral recumbency) to expose the injection site over the hindlimb.[15]
-
Ultrasound-Guided Injection:
-
Aseptically prepare the injection site.[15]
-
Using the ultrasound probe, identify the sciatic nerve. The nerve typically appears as a hyperechoic structure.
-
Under ultrasound guidance, advance the sterile needle until its tip is adjacent to the nerve.
-
Aspirate to confirm non-vascular placement.[10]
-
Inject a small test volume (e.g., 0.05 mL) and observe the spread of the injectate around the nerve, which should create a "donut" sign.[15]
-
Slowly inject the final calculated volume (e.g., 0.1-0.2 mL total) while visualizing the circumferential spread around the nerve.[15]
-
-
Block Assessment (Post-Injection):
-
Sensory Block: At predetermined time points, assess the withdrawal threshold to a noxious stimulus using von Frey filaments applied to the plantar surface of the paw. An increase in the withdrawal threshold indicates a successful sensory block.[19]
-
Motor Block: Assess motor function by observing posture, gait, and measuring grip strength or performance on a rotarod test. A decrease in motor function or score indicates a successful motor block.[19]
-
-
Data Collection and Analysis: Record all measurements at baseline (pre-injection) and at regular intervals post-injection until the block resolves. Analyze the data to determine the onset, peak effect, and duration of the sensory and motor block.
References
- 1. Clinical profile of levobupivacaine in regional anesthesia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Update on local anesthetics: focus on levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Levobupivacaine? [synapse.patsnap.com]
- 5. resources.wfsahq.org [resources.wfsahq.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. go.drugbank.com [go.drugbank.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mims.com [mims.com]
- 10. droracle.ai [droracle.ai]
- 11. Adjuvants in peripheral nerve blocks – the current state of knowledge [ait-journal.com]
- 12. brieflands.com [brieflands.com]
- 13. Curb Your Enthusiasm: Local Anesthetic Adjuvants for Peripheral Nerve Blocks [asra.com]
- 14. wjgnet.com [wjgnet.com]
- 15. benchchem.com [benchchem.com]
- 16. jmedicalcasereports.org [jmedicalcasereports.org]
- 17. Animal models in peripheral nerve transection studies: a systematic review on study design and outcomes assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation and investigation of a novel levobupivacaine in situ implant gel for prolonged local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An injectable controlled-release local anesthetic formulation of levobupivacaine based on a temperature-responsive polymer: Evaluation of analgesia, motor impairment, and histological toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Extracellular Recordings of Spinal Dorsal Horn Neurons with Levobupivacaine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo extracellular recordings of spinal dorsal horn neurons to investigate the effects of levobupivacaine. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathway and experimental workflow.
Introduction
In vivo extracellular recording is a powerful electrophysiological technique used to study the activity of individual neurons in their native environment.[1][2][3] This method is particularly valuable for understanding the complex processing of sensory information, including pain, within the spinal cord.[2][4] The spinal dorsal horn is the first site of synaptic integration for sensory information from the periphery, making it a critical target for analgesic drugs.
Levobupivacaine, the S-enantiomer of bupivacaine, is a long-acting local anesthetic that exerts its effect by blocking voltage-gated sodium channels in neuronal membranes.[5][6] This action inhibits the initiation and propagation of action potentials, thereby blocking nerve conduction. By recording the firing patterns of spinal dorsal horn neurons before and after the administration of levobupivacaine, researchers can quantify its analgesic efficacy at the cellular level. These studies are crucial for the development and characterization of new pain therapeutics.[4][7]
Quantitative Data Summary
The following tables summarize the effects of levobupivacaine on the firing rates of wide-dynamic-range (WDR) neurons in the spinal dorsal horn of Sprague-Dawley rats in response to various stimuli. WDR neurons respond to both non-painful (innocuous) and painful (noxious) stimuli.
| Stimulus | Drug (Subcutaneous) | Concentration | Mean Change in Spiking Response (Compared to Baseline) | Key Findings |
| Innocuous | ||||
| Brush | Levobupivacaine | 0.05% | Gradual suppression over 60 minutes | Bupivacaine showed significantly stronger inhibition at multiple time points (5, 10, 20, 30, and 60 min) compared to levobupivacaine.[5][6][8] |
| Bupivacaine | 0.05% | More potent and rapid suppression compared to levobupivacaine | ||
| 4g von Frey Filament | Levobupivacaine | 0.05% | Gradual suppression over 60 minutes | Bupivacaine demonstrated significantly greater inhibition at 30 and 60 minutes post-administration.[5][6][8] |
| Bupivacaine | 0.05% | Stronger inhibition compared to levobupivacaine | ||
| Noxious | ||||
| Pinch | Levobupivacaine | 0.05% | Strong suppression of neuronal firing | No significant difference in the suppression of noxious stimuli-evoked firing was observed between levobupivacaine and bupivacaine.[5][6][8] |
| Bupivacaine | 0.05% | Strong suppression of neuronal firing | ||
| 10g von Frey Filament | Levobupivacaine | 0.05% | Significant inhibition of neuronal firing | Both drugs effectively suppressed responses to noxious mechanical stimuli.[5][6][8] |
| Bupivacaine | 0.05% | Significant inhibition of neuronal firing |
Signaling Pathway and Experimental Workflow
Signaling Pathway: Levobupivacaine Action on Sodium Channels
Caption: Mechanism of levobupivacaine action on a spinal dorsal horn neuron.
Experimental Workflow
Caption: Workflow for in vivo extracellular recording with levobupivacaine.
Experimental Protocols
I. Animal Preparation and Anesthesia
-
Animal Model: Adult male Sprague-Dawley rats (200-250 g) are commonly used for these studies.
-
Anesthesia Induction: Anesthetize the rat with an intraperitoneal (IP) injection of urethane (1.2-1.5 g/kg). Alternatively, induce anesthesia with isoflurane (3-4% in O2) in an induction chamber.
-
Maintenance of Anesthesia: If using isoflurane, maintain anesthesia via a tracheal cannula with 1.5-2% isoflurane in a mixture of O2 and N2O. Monitor the depth of anesthesia regularly by checking for the absence of withdrawal reflexes to noxious paw pinch.
-
Physiological Monitoring: Throughout the experiment, maintain the rat's core body temperature at 37°C using a homeothermic blanket. Monitor other physiological parameters such as heart rate and respiration as needed.
II. Surgical Procedure: Laminectomy
-
Positioning: Secure the anesthetized rat in a stereotaxic frame.
-
Incision: Make a midline incision in the skin over the thoracic and lumbar vertebrae.
-
Muscle Dissection: Carefully dissect the paravertebral muscles to expose the vertebral laminae of the desired spinal segments (typically T13-L2 to access the lumbar enlargement).
-
Laminectomy: Perform a laminectomy at the L4-L5 level to expose the lumbar enlargement of the spinal cord. Use fine rongeurs to carefully remove the dorsal part of the vertebra, exposing the dura mater.
-
Dura Incision: Carefully make a small incision in the dura mater using fine forceps and iridectomy scissors to expose the dorsal surface of the spinal cord.
-
Stabilization: Clamp the vertebral column rostral and caudal to the laminectomy site to minimize respiratory and movement-related artifacts during recording.
-
Spinal Cord Perfusion: Continuously perfuse the exposed spinal cord with pre-oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) or Krebs solution warmed to 37°C.
III. Extracellular Recording
-
Recording Electrode: Use a glass-coated tungsten microelectrode (impedance 1-5 MΩ) for single-unit extracellular recordings.
-
Electrode Placement: Mount the microelectrode on a micromanipulator and slowly lower it into the dorsal horn of the spinal cord.
-
Neuron Identification: Identify single neurons by their spontaneous or evoked activity in response to mechanical stimulation of the ipsilateral hind paw receptive field (e.g., light brushing, tapping, or pinching).
-
Characterization of Neurons: Characterize the identified neurons based on their response properties to a range of stimuli:
-
Innocuous stimuli: Brushing the receptive field with a soft brush.
-
Noxious mechanical stimuli: Pinching the receptive field with serrated forceps or applying calibrated von Frey filaments (e.g., 4g for innocuous, 10g for noxious).
-
Noxious thermal stimuli: Applying radiant heat to the receptive field.
-
-
Data Acquisition: Amplify and filter the recorded neuronal signals. Digitize the signals using an analog-to-digital converter and record them on a computer using appropriate software (e.g., Spike2).
IV. Drug Administration: Intrathecal Application
-
Catheter Placement: For drug delivery, an intrathecal catheter (PE-10 tubing) can be inserted. Make a small incision in the atlanto-occipital membrane and advance the catheter caudally to the lumbar enlargement.
-
Direct Application: Alternatively, for acute experiments, levobupivacaine can be applied directly to the exposed spinal cord surface via a small piece of cotton wool soaked in the drug solution or through a Hamilton syringe.
-
Drug Preparation: Dissolve levobupivacaine in sterile saline to the desired concentration (e.g., 0.05%).
-
Administration Protocol:
-
Record a stable baseline of neuronal activity for at least 10-15 minutes.
-
Administer a known volume and concentration of levobupivacaine.
-
Continuously record the neuronal activity for at least 60 minutes post-administration to observe the onset, peak, and duration of the drug's effect.
-
V. Data Analysis
-
Spike Sorting: Use spike sorting software to discriminate the action potentials of single neurons from the background noise and multi-unit activity.
-
Firing Rate Analysis: Quantify the neuronal firing rate (spikes/second) in response to each stimulus before and after drug application.
-
Statistical Analysis: Compare the pre- and post-drug firing rates using appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of levobupivacaine's effect. Express the results as a percentage of the baseline firing rate.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo electrophysiology of dorsal-horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo single unit extracellular recordings from spinal cord neurones of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo electrophysiological recording techniques for the study of neuropathic pain in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. medrxiv.org [medrxiv.org]
- 7. In vivo Spinal Cord & DRG Electrophysiology - Neuroservices-Alliance [neuroservices-alliance.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing levobupivacaine concentration for prolonged analgesia in animal models
Technical Support Center: Optimizing Levobupivacaine for Prolonged Analgesia
Welcome to the technical support center for researchers utilizing levobupivacaine in animal models. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize your experimental protocols for prolonged analgesia.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for levobupivacaine?
Levobupivacaine is a local anesthetic that primarily functions by blocking nerve impulses. It achieves this by reversibly inhibiting the influx of sodium ions through voltage-gated sodium channels in neuronal membranes.[1] This action stabilizes the neuronal membrane, prevents depolarization, and thereby stops the transmission of pain signals.[1][2] Levobupivacaine is the S-enantiomer of bupivacaine and exhibits less cardiotoxicity and neurotoxicity compared to the racemic mixture.[1][3] It demonstrates a differential blockade, where sensory nerves are more susceptible to its effects than motor nerves.[1]
Caption: Mechanism of levobupivacaine on voltage-gated sodium channels.
Q2: What is a recommended starting concentration of levobupivacaine for a peripheral nerve block in rats?
For initial studies involving peripheral nerve blocks, such as a sciatic nerve block in rats, a concentration of 0.25% levobupivacaine is a common and effective starting point.[4] Depending on your experimental goals, this concentration can be adjusted. Lower concentrations (e.g., 0.125%) may be used to achieve sensory blockade with minimal motor impairment, while higher concentrations (e.g., 0.5%) can produce a more profound and longer-lasting block.[4]
Q3: How does levobupivacaine concentration affect the onset and duration of analgesia?
Increasing the concentration of levobupivacaine generally leads to a shorter onset time and a longer duration of both sensory and motor blockade.[5][6] For instance, in a rat intrathecal model, increasing the concentration from 0.125% to 0.75% significantly shortened the onset time and prolonged the duration of the motor block.[5][6]
Q4: How can I achieve prolonged analgesia beyond the typical duration of a single levobupivacaine injection?
For analgesia extending over several hours or days, controlled-release formulations are a promising approach. These include:
-
Temperature-Sensitive Hydrogels: Injectable polymer-based systems that are liquid at room temperature and form a gel at physiological temperatures.[7] These gels can provide a sustained release of levobupivacaine, with one study in a rat model demonstrating effective pain relief for up to 3 days.[7] A different formulation inhibited hyperalgesia for 12 hours in a rat model.[8][9]
-
Microparticles: Biodegradable microparticles, such as those made from poly(D,L-lactide-co-glycolide) (PLGA), can encapsulate levobupivacaine and provide sustained release for 12 days or more at the target site in rats.[10]
Data Summary Tables
Table 1: Effect of Levobupivacaine Concentration on Nerve Block in Rats (Intrathecal Model)
| Concentration | Onset Time (seconds) | Duration of Motor Block (minutes) |
| 0.125% | 70.0 ± 8.9 | 9.5 ± 1.8 |
| 0.25% | Not specified | Not specified |
| 0.5% | Not specified | Not specified |
| 0.75% | 31.0 ± 5.5 | 31.3 ± 5.4 |
Data extracted from a study on intrathecal administration in rats.[5]
Table 2: Duration of Analgesia with Different Levobupivacaine Formulations in Animal Models
| Formulation | Animal Model | Block Type | Concentration | Duration of Analgesia |
| Standard Solution | Rat | Sciatic Nerve | 0.25% | Not specified, but effective[4] |
| Controlled-Release Gel | Rat | Sciatic Nerve | 2.25% | ~12 hours[8][9] |
| Thermo-sensitive Hydrogel | Rat | Sciatic Nerve | Not specified | ~3 days[7] |
| PLGA Microparticles | Rat | Fracture Site | Not specified | >12 days[10] |
Experimental Protocols
Protocol 1: Rat Sciatic Nerve Block
This protocol describes a common procedure for inducing a sciatic nerve block in rats for analgesia studies.
-
Animal Preparation:
-
Nerve Location:
-
Identify the anatomical landmarks for the sciatic nerve.
-
For improved accuracy, use ultrasound guidance or a nerve stimulator. An evoked motor response at a current of ≤0.5 mA indicates correct needle placement near the nerve.[4]
-
-
Injection:
-
Prepare fresh, sterile dilutions of levobupivacaine.[4]
-
Once the needle is correctly positioned, aspirate to ensure it is not in a blood vessel.
-
Slowly inject the levobupivacaine solution, observing for any signs of resistance. Use ultrasound to visualize the spread of the anesthetic around the nerve.[4]
-
-
Confirmation of Block:
-
Allow 15-30 minutes for the block to take effect.[4]
-
Assess sensory and motor blockade using the methods described below (Protocol 2 & 3).
-
References
- 1. What is the mechanism of Levobupivacaine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Levobupivacaine: a new safer long acting local anaesthetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The potencies and neurotoxicity of intrathecal levobupivacaine in a rat spinal model: Effects of concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sustained release of levobupivacaine from temperature-sensitive injectable hydrogel for long-term local anesthesia in postoperative pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An injectable controlled-release local anesthetic formulation of levobupivacaine based on a temperature-responsive polymer: Evaluation of analgesia, motor impairment, and histological toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An injectable controlled-release local anesthetic formulation of levobupivacaine based on a temperature-responsive polymer: Evaluation of analgesia, motor impairment, and histological toxicity in rats | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
troubleshooting precipitation issues in levobupivacaine hydrochloride solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with levobupivacaine hydrochloride solutions.
Troubleshooting Guide: Precipitation Issues
Unexpected precipitation in your this compound solution can compromise experimental results. This guide provides a systematic approach to identifying and resolving common causes of precipitation.
Issue: I have observed a cloudy appearance or visible particulate matter in my this compound solution.
This observation suggests that the drug may have precipitated out of the solution. Do not use the solution and proceed with the following troubleshooting steps.
Step 1: Initial Assessment and Quarantine
-
Quarantine: Immediately quarantine the affected solution to prevent its use.
-
Visual Inspection: Carefully observe the precipitate. Note its characteristics:
-
Appearance: Is it crystalline (shiny, distinct particles) or amorphous (powdery, cloudy)?
-
Color: Is it white, off-white, or colored?
-
Timing: Did the precipitation occur immediately upon mixing, or did it develop over time?
-
-
Documentation: Record all relevant details, including the lot number of the this compound, the composition of the solution (all excipients and their concentrations), the preparation date, and storage conditions.
Step 2: Identify the Root Cause
The following workflow can help you systematically investigate the potential cause of the precipitation.
Step 3: Corrective and Preventive Actions
Based on the identified cause, implement the following actions:
-
pH-Related Precipitation:
-
Incompatibility with Other Drugs or Diluents:
-
Temperature-Induced Precipitation:
-
Corrective Action: Depending on the extent of precipitation, gentle agitation at a controlled room temperature may redissolve the precipitate. However, it is safest to discard the solution.
-
Preventive Action: Store levobupivacaine solutions according to the manufacturer's recommendations, typically at a controlled room temperature (20-25°C or 68-77°F), and avoid temperature extremes.[2][5]
-
-
Concentration-Related Precipitation:
-
Corrective Action: Discard the solution.
-
Preventive Action: Prepare solutions at concentrations known to be stable. If a higher concentration is required, conduct preliminary solubility studies.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound solutions? A1: this compound solutions are typically formulated to have a pH between 4.0 and 6.0 to ensure stability and prevent precipitation.[1]
Q2: Can I mix levobupivacaine with other local anesthetics? A2: Co-administration of levobupivacaine with other amide-type local anesthetics can lead to additive systemic toxic effects.[6][7] It is crucial to exercise caution and consult relevant literature for compatibility data.
Q3: Is this compound compatible with common infusion fluids? A3: this compound is compatible with 0.9% sodium chloride solution.[1][2] However, it may precipitate if diluted with alkaline solutions.[3] Always visually inspect the solution for any signs of incompatibility.
Q4: What are the known incompatibilities for this compound? A4: Levobupivacaine should not be mixed with alkaline solutions, such as sodium bicarbonate injections, as this can cause precipitation.[2][3]
Q5: How does temperature affect the stability of this compound solutions? A5: While some studies have shown stability for extended periods at room temperature and under refrigeration, elevated temperatures (e.g., 45°C) can lead to degradation.[5] It is best to store the solutions at a controlled room temperature as specified by the manufacturer.
Data on Stability and Compatibility
The following tables summarize key quantitative data regarding the stability of this compound solutions.
Table 1: Stability of this compound in 0.9% Sodium Chloride
| Concentration | Storage Temperature | Duration of Stability | Reference |
| 0.625 mg/mL | 20-22°C | 7 days | [1] |
| 1.25 mg/mL | 20-22°C | 7 days | [1] |
| Not Specified | 4°C and 21°C | 28 days | [8] |
| Not Specified | 36°C | 23 days | [8] |
Table 2: Compatibility of this compound with Other Drugs in 0.9% Sodium Chloride
| Admixture | Storage Temperature | Duration of Stability | Reference |
| Levobupivacaine with Clonidine | 20-22°C | 40 hours | [1] |
| Levobupivacaine with Morphine | 20-22°C | 40 hours | [1] |
| Levobupivacaine with Fentanyl | 20-22°C | 40 hours | [1] |
| Levobupivacaine with Sufentanil | 4°C and 21°C | 28 days | [8] |
Experimental Protocols
Protocol 1: Visual Inspection for Particulate Matter
This protocol describes a standardized method for the visual inspection of parenteral solutions for particulate matter.
-
Preparation: Ensure the solution is in a clear container (e.g., glass vial, polypropylene bag). The inspection should be conducted against both a black and a white background to aid in the detection of light and dark particles, respectively.
-
Inspection:
-
Hold the container by its top and gently swirl or invert it to ensure any settled particles are suspended. Avoid vigorous shaking, which can introduce air bubbles that may be mistaken for particulates.
-
Hold the container horizontally against the white background and observe for any dark particles.
-
Hold the container horizontally against the black background and observe for any light-colored particles or haziness.
-
-
Documentation: Record the lot number, preparation date, and all components of the solution. Document all visual findings, including the nature of any observed particles (e.g., crystalline, amorphous) and the degree of cloudiness.
Protocol 2: pH Measurement of the Final Admixture
This protocol outlines the steps for measuring the pH of the final admixture to ensure it is within the acceptable range for levobupivacaine stability.
-
Calibration: Calibrate a pH meter according to the manufacturer's instructions using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Measurement:
-
Aseptically withdraw a small sample (e.g., 1-2 mL) from the infusion bag or vial.
-
Place the sample in a clean, sterile container.
-
Immerse the pH electrode in the sample and allow the reading to stabilize.
-
-
Analysis:
-
Record the pH value.
-
Compare the measured pH to the known stability range for this compound (4.0-6.0). A significant deviation from this range may indicate an incompatibility or a formulation error.
-
Signaling Pathways and Relationships
The following diagram illustrates the relationship between key factors that can lead to the precipitation of this compound.
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. benchchem.com [benchchem.com]
- 3. medicines.org.uk [medicines.org.uk]
- 4. Drug precipitation within i.v. tubing: a potential hazard of chemotherapy administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of a Parenteral Formulation of Betamethasone and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pillintrip.com [pillintrip.com]
- 7. What is Levobupivacaine used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Motor Impairment with Low-Dose Levobupivacaine in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low-dose levobupivacaine in rat models to minimize motor impairment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of levobupivacaine in inducing nerve block?
A1: Levobupivacaine is an amino amide local anesthetic that primarily functions by blocking nerve impulses.[1][2] It achieves this by reversibly binding to the intracellular portion of voltage-gated sodium channels in neuronal membranes, thereby inhibiting the influx of sodium ions.[1] This action stabilizes the neuronal membrane and prevents the depolarization necessary for the propagation of action potentials, effectively blocking the transmission of sensory and motor signals.[1]
Q2: Why is levobupivacaine often chosen over bupivacaine for minimizing motor impairment?
A2: Levobupivacaine is the pure S(-)-enantiomer of bupivacaine.[1] This stereospecificity is believed to contribute to its lower potential for cardiotoxicity and neurotoxicity compared to the racemic mixture of bupivacaine.[1] Some studies suggest that levobupivacaine may have a greater differential block, meaning it can provide sensory anesthesia with less motor blockade, which is advantageous when motor function preservation is desired.[1]
Q3: What are the expected onset and duration of motor block with low-dose levobupivacaine in rats?
A3: The onset and duration of motor block are dose-dependent. For intrathecal administration in rats, lower concentrations like 0.125% levobupivacaine have a slower onset and shorter duration of motor block compared to higher concentrations. For example, the onset time for 0.125% levobupivacaine can be around 70 seconds with a maintenance time of approximately 9.5 minutes.
Troubleshooting Guides
Issue 1: High Variability in Motor Block Duration and Intensity
-
Question: We are observing significant variability in the duration and intensity of motor block between rats, even when using the same low dose of levobupivacaine. What could be the cause?
-
Answer:
-
Inaccurate Catheter Placement: The most likely cause is inconsistent placement of the intrathecal or epidural catheter. If the catheter tip is not precisely in the desired space, the distribution of the anesthetic will be affected, leading to variable effects. Confirmation of catheter placement is crucial.
-
Injection Volume and Rate: Even small variations in the injected volume or the speed of injection can alter the spread of the anesthetic along the spinal cord, resulting in different levels of motor block. Ensure consistent injection parameters across all animals.
-
Animal Strain and Weight: Different rat strains can have anatomical variations in their spinal canals. Additionally, the dose-to-weight ratio must be accurately calculated and administered for each animal to ensure consistency.
-
Issue 2: No discernible motor block at low doses.
-
Question: We are administering what we believe to be a low dose of levobupivacaine, but we are not observing any motor impairment. Is this expected?
-
Answer:
-
Sub-threshold Dosage: It is possible that the "low dose" you are using is below the threshold required to produce a noticeable motor block. You may need to perform a dose-response study to determine the minimal effective dose for motor impairment in your specific rat strain and experimental setup.
-
Catheter Patency: For chronic catheterization studies, the catheter may become blocked over time. Before each injection, it is advisable to check for catheter patency by attempting to withdraw a small amount of cerebrospinal fluid (CSF) or by injecting a small volume of sterile saline to ensure there is no resistance.
-
Incorrect Assessment Method: Ensure that the method used to assess motor function is sensitive enough to detect subtle changes. For low-dose effects, more sensitive tests like the beam walking test or rotarod test may be more appropriate than simple observation of gait.
-
Issue 3: Signs of Neurotoxicity or Animal Distress
-
Question: Some of our rats are showing signs of distress or potential neurotoxicity, even at what we consider to be low doses of levobupivacaine. What should we do?
-
Answer:
-
Concentration-Dependent Toxicity: While levobupivacaine is considered safer than bupivacaine, neurotoxicity is still a risk, especially at higher concentrations. Studies have shown that while 0.125% and 0.25% levobupivacaine show no histological abnormalities, mild damage can be observed at 0.5% and becomes more severe at 0.75%.
-
Immediate Cessation and Observation: If signs of neurotoxicity (e.g., seizures, prolonged or severe paralysis) are observed, cease administration immediately. Monitor the animal closely and provide supportive care as needed.
-
Review of Protocol: Thoroughly review your drug preparation and administration protocol to rule out any errors in concentration calculation or injection technique. Accidental intravascular injection can lead to systemic toxicity.
-
Data Presentation
Table 1: Onset and Duration of Motor Block with Intrathecal Levobupivacaine in Rats
| Levobupivacaine Concentration | Onset Time (seconds, Mean ± SD) | Duration of Motor Block (minutes, Mean ± SD) |
| 0.125% | 70.0 ± 8.9 | 9.5 ± 1.8 |
| 0.75% | 31.0 ± 5.5 | 31.3 ± 5.4 |
Data compiled from studies on intrathecal administration in rats.
Table 2: Motor Function Assessment Scale (Modified from Bromage Score)
| Score | Description of Motor Function |
| 0 | No motor block, able to move hind limbs freely. |
| 1 | Able to move knees, but unable to raise feet. |
| 2 | Unable to move knees, can only move feet. |
| 3 | Complete motor block of hind limbs. |
Experimental Protocols
Protocol 1: Intrathecal Catheterization in Rats
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave and disinfect the surgical area over the cisterna magna.
-
Incision: Make a midline incision at the base of the skull to expose the atlanto-occipital membrane.
-
Catheter Insertion: Carefully puncture the atlanto-occipital membrane with a fine-gauge needle attached to a pre-filled polyethylene catheter (PE-10).
-
Advancement: Gently advance the catheter caudally into the subarachnoid space to the desired spinal level (typically the lumbar region for hind limb motor function studies).
-
Securing the Catheter: Suture the catheter to the surrounding musculature to prevent displacement. Tunnel the external end of the catheter subcutaneously to exit at the back of the neck.
-
Closure: Close the incision in layers.
-
Post-operative Care: Administer analgesics and monitor the animal for recovery. Allow a recovery period of several days before drug administration.
Protocol 2: Assessment of Motor Function
-
Baseline Assessment: Before drug administration, assess the rat's baseline motor function using a chosen method (e.g., open field observation, beam walking test, rotarod test).
-
Drug Administration: Administer the prepared low-dose levobupivacaine solution through the intrathecal or epidural catheter at a controlled rate.
-
Post-administration Monitoring: At regular intervals (e.g., 5, 10, 15, 30, 60 minutes) after administration, assess the rat's motor function using the same method as the baseline assessment.
-
Scoring: Score the motor impairment based on a pre-defined scale (see Table 2 for an example).
-
Recovery: Continue monitoring until the rat returns to its baseline motor function.
Mandatory Visualizations
Caption: Levobupivacaine's mechanism of action on neuronal voltage-gated sodium channels.
Caption: Experimental workflow for assessing motor impairment with low-dose levobupivacaine.
References
Technical Support Center: Addressing Variability in Nerve Block Duration with Levobupivacaine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the variability observed in the duration of nerve blocks using levobupivacaine.
Troubleshooting Guide
This guide addresses common issues encountered during experiments that may lead to variability in nerve block duration.
| Issue | Potential Causes | Recommended Solutions |
| Unexpectedly Short Block Duration | Inaccurate Needle Placement: The anesthetic solution may not have been deposited sufficiently close to the target nerve sheath. | - Utilize ultrasound guidance to ensure precise needle placement and visualize the spread of the local anesthetic around the nerve. - Consider using a nerve stimulator as an adjunct to ultrasound for confirmation of proximity to the nerve. |
| Insufficient Drug Concentration or Volume: The total dose of levobupivacaine may be inadequate for the specific nerve or desired duration. | - Increase the concentration of levobupivacaine (e.g., from 0.25% to 0.5%) to achieve a denser and longer-lasting block.[1][2] - Ensure an adequate volume is used to completely surround the nerve. | |
| Rapid Systemic Absorption: Increased vascularity at the injection site can lead to faster clearance of the anesthetic. | - Consider the addition of a vasoconstrictor like epinephrine, although its effect on prolonging levobupivacaine's duration in peripheral nerve blocks is considered less significant due to levobupivacaine's inherent long duration of action.[2] | |
| Patient-Specific Factors: Higher metabolic rates or certain physiological states can influence drug clearance.[3] | - Document patient characteristics (age, weight, comorbidities) to identify potential patterns of variability. - For planned prolonged procedures, consider the use of adjuvants to extend the block duration. | |
| Excessively Long Block Duration or Unwanted Motor Blockade | High Drug Concentration: Higher concentrations can prolong motor blockade more than desired for certain applications. | - Use a lower concentration of levobupivacaine (e.g., 0.125% or 0.25%) to achieve a differential block with more sensory than motor blockade.[4] |
| Addition of High-Dose Adjuvants: Adjuvants significantly extend block duration, and higher doses can lead to prolonged effects. | - Titrate the dose of adjuvants carefully. Lower doses of dexamethasone (e.g., 1-4 mg) have been shown to be effective in prolonging analgesia.[5] | |
| Patient-Specific Factors: Reduced metabolic clearance in elderly patients or those with certain comorbidities can lead to a longer block duration.[3] | - Adjust the initial dose of levobupivacaine and adjuvants downwards in elderly patients or those with significant systemic disease. | |
| High Variability in Block Duration Between Subjects | Inconsistent Administration Technique: Variations in needle placement, injection speed, or spread of the anesthetic can lead to inconsistent results. | - Standardize the experimental protocol for nerve block administration, including the use of ultrasound guidance and consistent anatomical landmarks. |
| Improper Drug Preparation: Inaccurate dilution or improper mixing of levobupivacaine and adjuvants. | - Implement a standardized and validated protocol for the preparation of all anesthetic solutions. Ensure thorough mixing before administration. | |
| Anatomical Variations: Individual differences in nerve location and surrounding tissues. | - Ultrasound guidance is crucial to account for anatomical variability between subjects. | |
| Adverse Effects | Systemic Toxicity (rare with proper technique): Accidental intravascular injection.[6] | - Always aspirate before and intermittently during injection to rule out intravascular needle placement.[6] - Administer the local anesthetic in small, incremental doses.[6] |
| Side Effects from Adjuvants: Bradycardia and hypotension (dexmedetomidine, clonidine), nausea and vomiting (opioids).[5] | - Monitor vital signs closely after administration of blocks containing alpha-2 adrenergic agonists. - Have supportive measures readily available. - Consider antiemetic prophylaxis when using opioid adjuvants. | |
| Complete Block Failure | Incorrect Drug or Solution: Administration of the wrong substance. | - Implement a strict labeling and verification process for all prepared solutions. |
| Technical Failure: Dislodgement of the needle during injection or injection into an incorrect fascial plane. | - Maintain needle stability throughout the injection process. - Use ultrasound to confirm the correct injectate spread in real-time. | |
| Inactive Local Anesthetic: Though rare with modern preparations, degradation of the anesthetic is a theoretical possibility.[7] | - Ensure proper storage of levobupivacaine according to the manufacturer's instructions and check expiration dates. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the duration of a levobupivacaine nerve block?
A1: The duration is primarily influenced by the dose (concentration and volume) of levobupivacaine, the site of injection (vascularity of the tissue), and the use of adjuvants . Patient-specific factors such as age, weight, and comorbidities also play a role.[3]
Q2: How does the concentration of levobupivacaine affect block duration?
A2: Increasing the concentration of levobupivacaine generally leads to a longer duration of both sensory and motor blockade.[1][2] For example, 0.5% and 0.75% solutions provide a longer-lasting block than a 0.25% solution.[1][8]
Q3: What is the role of volume in determining block duration?
A3: Adequate volume is crucial to ensure the anesthetic solution surrounds the nerve. However, beyond a certain point, simply increasing the volume may not proportionally increase the duration and could increase the risk of systemic absorption. The interplay between concentration and volume determines the total dose, which is a key determinant of duration.
Q4: Which adjuvants are most effective in prolonging levobupivacaine nerve blocks?
A4: Dexamethasone and dexmedetomidine are two of the most studied and effective adjuvants for prolonging levobupivacaine nerve blocks. Clonidine and opioids are also used.[9]
Q5: By how much can dexamethasone prolong the duration of a levobupivacaine block?
A5: Perineural dexamethasone has been shown to prolong the duration of analgesia from a peripheral nerve block by several hours.[5] The exact duration can vary based on the dose of dexamethasone, the specific nerve block, and the concentration of levobupivacaine used.
Q6: What is the mechanism by which dexmedetomidine prolongs nerve blocks?
A6: Dexmedetomidine is a selective alpha-2 adrenergic receptor agonist. Its mechanism for prolonging nerve blocks is thought to involve local vasoconstriction, reducing the systemic absorption of levobupivacaine, and a direct inhibitory effect on nerve conduction.[5]
Q7: Are there any concerns with mixing adjuvants with levobupivacaine?
A7: Yes, physical compatibility can be a concern. For instance, the admixture of dexamethasone and ropivacaine (a similar local anesthetic) has been shown to crystallize, which could have safety implications.[10] It is crucial to follow established protocols for preparing these mixtures and to be aware of potential incompatibilities.
Q8: What should I do if a nerve block is not setting up as expected?
A8: Allow adequate time for the block to take effect, which can be up to 30 minutes for levobupivacaine.[9] If the block is still incomplete, consider the troubleshooting guide above. Re-evaluation of anatomy with ultrasound and ensuring adequate spread of the anesthetic are key steps.
Quantitative Data Summary
The following tables summarize the impact of various factors on the duration of levobupivacaine nerve blocks based on published data.
Table 1: Effect of Levobupivacaine Concentration on Nerve Block Duration
| Nerve Block Type | Levobupivacaine Concentration | Mean Duration of Sensory Block (minutes) | Reference |
| Three-in-one Block | 0.25% | 707 | [11] |
| Three-in-one Block | 0.5% | 1001 | [11] |
| Brachial Plexus Block | 0.25% (1 mg/kg) | ~900 | [8] |
| Brachial Plexus Block | 0.5% (2 mg/kg) | ~1020 | [8] |
Table 2: Effect of Adjuvants on Levobupivacaine Nerve Block Duration
| Adjuvant (Dose) | Nerve Block Type | Base Anesthetic | Mean Duration of Analgesia (minutes) - Levobupivacaine Alone | Mean Duration of Analgesia (minutes) - Levobupivacaine with Adjuvant | Reference |
| Clonidine (0.5 µg/kg) | Supraclavicular Brachial Plexus | 0.5% Levobupivacaine (3 mg/kg) | Not specified in this group | 828.7 | |
| Clonidine (1 µg/kg) | Supraclavicular Brachial Plexus | 0.5% Levobupivacaine (3 mg/kg) | Not specified in this group | 813.7 | |
| Clonidine (1 µg/kg) | Transversus Abdominis Plane | 0.25% Levobupivacaine (20 ml) | 429.6 | 1076.4 | [12] |
| Dexamethasone (4 mg) | Quadratus Lumborum Block | 0.25% Levobupivacaine (20 ml) | Not specified in this group | Not specified in this group (Time to first rescue analgesia was longer) | [10] |
| Dexmedetomidine (100 µg) | Supraclavicular Brachial Plexus | 0.5% Levobupivacaine (30 ml) | Not specified in this group | Significantly prolonged duration of sensory and motor block | [13] |
Experimental Protocols
Protocol 1: Preparation and Administration of Levobupivacaine with Dexamethasone for Peripheral Nerve Block
-
Materials:
-
Sterile vials of levobupivacaine (e.g., 0.5%)
-
Sterile vials of dexamethasone sodium phosphate (e.g., 4 mg/mL)
-
Sterile normal saline (0.9% sodium chloride) for dilution if required
-
Sterile syringes and needles of appropriate sizes
-
Sterile gloves and drapes
-
Ultrasound machine with a high-frequency linear probe
-
Nerve stimulator (optional)
-
-
Preparation of the Anesthetic Solution:
-
Under aseptic conditions, draw the desired volume of levobupivacaine into a sterile syringe.
-
In the same syringe, draw up the desired dose of dexamethasone. For example, for a 20 mL total volume containing 4 mg of dexamethasone, you would draw up 19 mL of 0.5% levobupivacaine and 1 mL of 4 mg/mL dexamethasone.
-
Gently agitate the syringe to ensure thorough mixing of the solution.
-
Visually inspect the solution for any precipitation or crystallization. Do not use if any particulate matter is observed.[10]
-
-
Administration Procedure (Ultrasound-Guided):
-
Position the subject appropriately to expose the area for the nerve block.
-
Prepare the skin with an antiseptic solution.
-
Using the ultrasound probe, identify the target nerve and surrounding anatomical structures.
-
Under direct ultrasound visualization, advance the needle towards the target nerve.
-
Once the needle tip is in the desired position within the fascial plane containing the nerve, aspirate to confirm the absence of blood.
-
Inject a small test dose (e.g., 1-2 mL) and observe the spread of the injectate on the ultrasound screen to confirm correct placement.
-
Slowly inject the remaining volume of the anesthetic solution in increments, aspirating periodically, while continuously visualizing the spread around the nerve.
-
Protocol 2: Preparation and Administration of Levobupivacaine with Dexmedetomidine for Peripheral Nerve Block
-
Materials:
-
Same as Protocol 1, with the addition of sterile vials of dexmedetomidine (e.g., 100 µg/mL).
-
-
Preparation of the Anesthetic Solution:
-
Follow the same aseptic technique as in Protocol 1.
-
Draw the desired volume of levobupivacaine into a sterile syringe.
-
Calculate and draw up the required volume of dexmedetomidine to achieve the target dose (e.g., 1 µg/kg). For a 70 kg subject, this would be 70 µg or 0.7 mL of a 100 µg/mL solution.
-
If necessary, add sterile normal saline to reach the final desired volume.
-
Gently mix the contents of the syringe.
-
-
Administration Procedure:
-
The administration procedure is identical to that described in Protocol 1, utilizing ultrasound guidance for precise perineural injection.
-
Signaling Pathways and Experimental Workflows
References
- 1. Glucocorticoid receptor signaling in the brain and its involvement in cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Update on local anesthetics: focus on levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curb Your Enthusiasm: Local Anesthetic Adjuvants for Peripheral Nerve Blocks [asra.com]
- 6. Clinical profile of levobupivacaine in regional anesthesia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nysora.com [nysora.com]
- 8. Corticosteroid Receptors in the Brain: Transcriptional Mechanisms for Specificity and Context-Dependent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Implications of dexamethasone and ropivacaine in peripheral nerve blocks - Tow - Journal of Hospital Management and Health Policy [jhmhp.amegroups.org]
- 11. Dexamethasone as an adjuvant for peripheral nerve blockade: a randomised, triple-blinded crossover study in volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Analysis of Duration of Postoperative Analgesia between Levobupivacaine and Levobupivacaine with Clonidine after Ultrasound-Guided Transversus Abdominis Plane Block in Patients Undergoing Lower Segment Cesarean Section - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refining Levobupivacaine Dosage to Reduce Central Nervous System (CNS) Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with levobupivacaine. The focus is on refining dosage to minimize the risk of central nervous system (CNS) toxicity during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of levobupivacaine-induced CNS toxicity in experimental subjects?
A1: Early clinical signs of CNS toxicity are often excitatory and can include disorientation, drowsiness, and slurred speech.[1] These initial symptoms may progress to tonic-clonic seizures in some cases.[1][2][3] It is crucial to continuously monitor subjects for these signs, especially after administration.
Q2: How does the CNS toxicity of levobupivacaine compare to that of racemic bupivacaine?
A2: Levobupivacaine, the pure S(-)-enantiomer of bupivacaine, generally exhibits a safer CNS profile than its racemic parent compound.[4][5] Animal studies have shown that a significantly higher dose of levobupivacaine is required to induce convulsions compared to bupivacaine.[1] For instance, the mean convulsive dose of intravenous levobupivacaine in conscious sheep is 103 mg, which is higher than the 85 mg convulsive dose of bupivacaine.[1]
Q3: What is the primary mechanism of levobupivacaine-induced CNS toxicity?
A3: Like other local anesthetics, levobupivacaine's primary mechanism of action is the reversible blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the propagation of action potentials.[1][6][7] Excessive systemic absorption or accidental intravascular injection can lead to the blockade of these channels in the CNS, causing the observed toxic effects.[1] At a cellular level, local anesthetic-induced neurotoxicity is thought to involve multiple pathways, including the intrinsic caspase pathway, PI3K pathway, and MAPK pathways, often triggered by mitochondrial dysfunction and an increase in reactive oxygen species (ROS).[8][9]
Q4: Can the use of adjuvants help in reducing the required dose of levobupivacaine and its associated CNS toxicity?
A4: Yes, the co-administration of certain adjuvants can enhance the analgesic effect and duration of levobupivacaine, thereby allowing for a reduction in the total dose and minimizing the risk of toxicity.[10][11] Commonly used adjuvants include:
-
Opioids (e.g., fentanyl, morphine): These have been shown to improve analgesia when combined with levobupivacaine.[1][10]
-
Clonidine: This alpha-2 adrenergic agonist can prolong the duration of the nerve block.[10]
-
Epinephrine: By causing vasoconstriction, epinephrine can slow the systemic absorption of levobupivacaine, although its effect on the systemic absorption of levobupivacaine after epidural administration is not significant.[1][10]
Q5: What is the recommended immediate response if CNS toxicity is suspected during an experiment?
A5: If signs of CNS toxicity are observed, the administration of levobupivacaine should be stopped immediately.[12] The immediate priorities are to ensure adequate oxygenation and manage seizures.[12][13] Benzodiazepines are the first-line treatment for local anesthetic-induced seizures.[12] In cases of severe systemic toxicity, intravenous lipid emulsion therapy is a crucial rescue treatment that can reverse both neurologic and cardiac toxicity.[14][15][16]
Troubleshooting Guides
Problem 1: High variability in the onset and duration of nerve block with levobupivacaine.
-
Possible Cause: Inconsistent injection technique or inaccurate nerve localization.
-
Troubleshooting Steps:
-
Ultrasound Guidance: Employ ultrasound guidance for precise needle placement and visualization of the local anesthetic spread around the target nerve.[17] This can improve the success rate and reduce the required volume of anesthetic.[17]
-
Nerve Stimulator: Use a nerve stimulator in conjunction with ultrasound to confirm proximity to the nerve before injection.
-
Standardized Protocol: Ensure a standardized experimental protocol for animal positioning, injection site preparation, and injection technique across all subjects.
-
Problem 2: Unexpected signs of CNS toxicity at what should be a safe dosage.
-
Possible Cause: Unintentional intravascular injection or rapid systemic absorption.
-
Troubleshooting Steps:
-
Aspiration Test: Always perform an aspiration test before and intermittently during injection to check for blood, which would indicate vessel puncture.[12]
-
Incremental Dosing: Administer the total dose in small, incremental fractions, pausing between each to observe for any adverse effects.[12]
-
Use of Epinephrine: Consider adding a low concentration of epinephrine to the levobupivacaine solution to act as a vascular marker. A sudden increase in heart rate upon injection may indicate intravascular administration.[10]
-
Monitor Injection Pressure: High injection pressure may indicate intraneural injection, which can increase the risk of nerve injury and systemic uptake.
-
Problem 3: Difficulty in achieving a desired sensory block without significant motor blockade.
-
Possible Cause: The concentration of levobupivacaine is too high.
-
Troubleshooting Steps:
-
Concentration Adjustment: Lower the concentration of the levobupivacaine solution. For example, a 0.125% solution may provide sensory blockade with less motor impairment compared to a 0.25% or 0.5% solution.[17]
-
Volume Adjustment: It may be possible to use a larger volume of a more dilute solution to achieve the desired sensory spread while minimizing motor fiber blockade.
-
Adjuvant Use: The addition of an opioid like fentanyl can enhance the sensory block, potentially allowing for a lower concentration of levobupivacaine to be used.[1][10]
-
Data Presentation
Table 1: Comparative Convulsive Doses of Levobupivacaine and Bupivacaine in an Animal Model
| Local Anesthetic | Mean Convulsive Dose (mg) | Animal Model | Reference |
| Levobupivacaine | 103 (± 18) | Conscious Sheep | [1] |
| Bupivacaine | 85 (± 11) | Conscious Sheep | [1] |
Table 2: Recommended Starting Concentrations of Levobupivacaine for Peripheral Nerve Blocks in Animal Models
| Nerve Block Type | Animal Model | Recommended Starting Concentration | Expected Outcome | Reference |
| Sciatic Nerve Block | Rat | 0.25% | Effective motor and sensory blockade | [17] |
| Sciatic Nerve Block | Rat | 0.125% | Sensory blockade with less motor impairment | [17] |
| Sciatic Nerve Block | Rat | 0.5% | More profound and longer-lasting block | [17] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Levobupivacaine Neurotoxicity using a Neuronal Cell Viability Assay
-
Objective: To determine the dose-dependent cytotoxic effects of levobupivacaine on neuronal cells.
-
Methodology:
-
Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y) or primary neurons in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare a range of levobupivacaine concentrations (e.g., 1 µM to 1000 µM) in the appropriate cell culture medium. Remove the existing medium from the cells and expose them to the different concentrations of levobupivacaine for a defined period (e.g., 24 hours).[9] Include a vehicle control group (medium without levobupivacaine).
-
Cell Viability Assay: After the incubation period, assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.[9]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Express the results as a percentage of the control group and generate a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
-
Protocol 2: In Vivo Assessment of CNS Toxicity Threshold of Levobupivacaine in a Rodent Model
-
Objective: To determine the dose of intravenously administered levobupivacaine that elicits signs of CNS toxicity.
-
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and place a catheter in a suitable vein (e.g., femoral vein) for drug administration. Monitor vital signs, including heart rate, blood pressure, and oxygen saturation.
-
Levobupivacaine Infusion: Begin a continuous intravenous infusion of a known concentration of levobupivacaine at a constant rate.
-
Observation: Continuously observe the animal for the onset of predefined signs of CNS toxicity, such as tremors, myoclonus, and seizures.
-
Dose Calculation: Once the first signs of seizure activity are observed, stop the infusion and record the total volume of levobupivacaine administered. Calculate the total dose in mg/kg.
-
Data Analysis: Determine the mean convulsive dose across a cohort of animals.
-
Visualizations
Caption: Signaling pathway of levobupivacaine-induced CNS toxicity.
Caption: Experimental workflow for managing potential CNS toxicity.
References
- 1. Update on local anesthetics: focus on levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central nervous system toxicity following the administration of levobupivacaine for lumbar plexus block: A report of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rapm.bmj.com [rapm.bmj.com]
- 4. Clinical profile of levobupivacaine in regional anesthesia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.wfsahq.org [resources.wfsahq.org]
- 7. What is the mechanism of Levobupivacaine? [synapse.patsnap.com]
- 8. Local Anesthetic-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Adjuvants to local anesthetics: Current understanding and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Local Anesthetic Systemic Toxicity: Management & More | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 14. Lipid Emulsion Therapy for Local Anesthetic Systemic Toxicity — NUEM Blog [nuemblog.com]
- 15. Lipid emulsion for local anesthetic systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid Emulsion for Treating Local Anesthetic Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Levobupivacaine Solubility for Experimental Protocols
Welcome to the technical support center for levobupivacaine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges with levobupivacaine in experimental settings. Below you will find frequently asked questions, detailed troubleshooting guides, and standardized protocols to ensure the successful preparation and application of levobupivacaine solutions in your research.
Frequently Asked Questions (FAQs)
Q1: What form of levobupivacaine should I use for my experiments?
A1: For aqueous solutions, it is highly recommended to use levobupivacaine hydrochloride (HCl) , the salt form of the molecule. The free base form of levobupivacaine is sparingly soluble in water, whereas the hydrochloride salt is significantly more soluble, particularly in acidic to neutral solutions. Commercial sterile solutions of levobupivacaine are prepared with the hydrochloride salt at a pH between 4.0 and 6.0 to ensure solubility and stability[1].
Q2: What is the best solvent for preparing a stock solution of levobupivacaine?
A2: For most in vitro and laboratory applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of levobupivacaine HCl[2][3]. Levobupivacaine HCl is readily soluble in DMSO. This stock solution can then be diluted into your aqueous experimental buffer (e.g., PBS, cell culture medium) to the final desired concentration.
Q3: Why is my levobupivacaine solution precipitating when I add it to my phosphate-buffered saline (PBS)?
A3: Precipitation in PBS (typically pH 7.2-7.4) is a common issue. Levobupivacaine is a weak base with a pKa of approximately 8.1[4][5]. In solutions with a pH approaching or exceeding its pKa, the equilibrium shifts towards the uncharged free base form, which is significantly less water-soluble and can precipitate out of solution[6]. To avoid this, it is crucial to first dissolve levobupivacaine HCl in a small volume of DMSO before diluting it into the aqueous buffer[2]. This method helps to maintain the drug in solution at physiological pH.
Q4: Can I increase the solubility of levobupivacaine in my aqueous buffer without using organic solvents?
A4: Yes, one promising method is the use of cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility. This technique can be particularly useful if organic solvents like DMSO are not suitable for your experimental system.
Q5: For how long can I store my prepared aqueous levobupivacaine solution?
A5: It is generally not recommended to store aqueous solutions of levobupivacaine for more than one day, especially if they have been prepared using a DMSO co-solvent method[2]. For optimal results and to avoid potential degradation or precipitation, prepare fresh dilutions from your DMSO stock solution for each experiment.
Quantitative Solubility Data
The solubility of levobupivacaine is highly dependent on its chemical form (free base vs. hydrochloride salt) and the solvent system used. The following table summarizes key solubility data for this compound.
| Solvent/Buffer | Form | Reported Solubility | Molar Equivalent | Source |
| Water | Hydrochloride | Freely Soluble | Not Specified | [1] |
| Ethanol | Hydrochloride | Freely Soluble | Not Specified | [1] |
| Methanol | Hydrochloride | Freely Soluble | Not Specified | [1] |
| DMSO | Hydrochloride | ~58 mg/mL | ~178.5 mM | [3] |
| DMSO | Hydrochloride | ~1 mg/mL | ~3.08 mM | [2] |
| 1:3 DMSO:PBS (pH 7.2) | Hydrochloride | ~0.25 mg/mL | ~0.77 mM | [2] |
Note: The molecular weight of Levobupivacaine HCl is 324.9 g/mol . "Freely soluble" is a pharmacopeial term generally indicating that 1 part of solute dissolves in 1 to 10 parts of solvent.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Levobupivacaine HCl Stock Solution for Cell-Based Assays
This protocol describes the standard method for preparing a concentrated stock solution of levobupivacaine HCl in DMSO and subsequent dilution for use in cell culture experiments, such as a cell viability (MTT) assay.
Materials:
-
This compound powder (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the Required Mass: Determine the mass of levobupivacaine HCl powder needed to prepare a stock solution of a desired concentration (e.g., 100 mM).
-
Calculation Example for 1 mL of 100 mM stock: Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) Mass (mg) = 100 mmol/L * 0.001 L * 324.9 g/mol = 32.49 mg
-
-
Weighing: Accurately weigh the calculated mass of levobupivacaine HCl powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear and free of any particulates. This is your high-concentration stock solution.
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stock is stable for at least 4 years when stored properly as a crystalline solid[2].
Protocol 2: Example Application - Cell Viability (MTT) Assay
This protocol outlines how to use the prepared levobupivacaine stock solution to assess its effect on the viability of a cultured cell line.
Materials:
-
Cultured cells (e.g., SH-SY5Y neuroblastoma cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
Levobupivacaine HCl stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., SDS-HCl or DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions: Prepare serial dilutions of the levobupivacaine HCl stock solution in complete cell culture medium to achieve the final desired experimental concentrations.
-
Important: The final concentration of DMSO in the wells should be kept constant across all conditions (including the vehicle control) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of levobupivacaine. Include appropriate controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium containing the same final concentration of DMSO as the treated wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Assay:
-
Add MTT reagent to each well according to the manufacturer's instructions (typically 10-20 µL of a 5 mg/mL solution) and incubate for 3-4 hours.
-
After incubation, add the solubilization solution to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well using a plate reader at the appropriate wavelength (typically 570 nm).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the dose-response relationship.
Visual Guides and Workflows
Experimental Workflow for Solution Preparation
Caption: General workflow for preparing levobupivacaine HCl solutions for research.
Troubleshooting Solubility Issues
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Levobupivacaine | C18H28N2O | CID 92253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical profile of levobupivacaine in regional anesthesia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.wfsahq.org [resources.wfsahq.org]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the pH-related degradation of levobupivacaine in buffered solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing levobupivacaine solutions?
A1: Levobupivacaine solutions are typically formulated at an acidic pH, generally between 4.0 and 6.0, to ensure chemical stability and prevent precipitation.[1][2] It is recommended to maintain the pH within this range during storage and experimental use to minimize degradation.
Q2: What happens if the pH of my levobupivacaine solution becomes too high (alkaline)?
A2: Levobupivacaine is prone to precipitation in alkaline environments, particularly at a pH above 8.5.[3] This can lead to a loss of potency and potential safety concerns. It is crucial to avoid mixing levobupivacaine with alkaline solutions, such as sodium bicarbonate injections.[2][3]
Q3: What are the primary chemical degradation pathways for levobupivacaine in aqueous solutions?
A3: As an amide-containing compound, the primary chemical degradation pathway for levobupivacaine in aqueous solution is hydrolysis of the amide bond. This reaction can be catalyzed by both acidic and basic conditions. While metabolic pathways in the liver involve N-dealkylation and hydroxylation, hydrolysis is the key chemical degradation route to consider in buffered solutions.[3]
Q4: Can I mix levobupivacaine with other drugs in the same solution?
A4: Levobupivacaine has demonstrated compatibility with several other drugs commonly used in regional anesthesia and pain management, such as fentanyl, sufentanil, morphine, and clonidine, when prepared in 0.9% sodium chloride solution.[3] However, it is essential to consult specific compatibility studies before preparing any admixture, as unforeseen incompatibilities can occur.[3]
Q5: How can I monitor the stability of my levobupivacaine solution?
A5: The most common and reliable method for assessing the chemical stability of levobupivacaine is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[3] This technique can separate the intact levobupivacaine from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).
Troubleshooting Guides
Issue 1: Precipitation or cloudiness observed in the levobupivacaine solution.
| Possible Cause | Troubleshooting Step |
| High pH | Measure the pH of the solution. If it is above the recommended range (4.0-6.0), it is likely that the levobupivacaine has precipitated. Discard the solution and prepare a new one, ensuring the pH is properly controlled. |
| Incompatibility with co-administered drugs or diluents | Review the composition of all components in the solution. Avoid mixing with alkaline solutions like sodium bicarbonate.[2][3] If a new admixture is being prepared, a compatibility study is recommended. |
| Concentration exceeding solubility at a given pH | Ensure that the concentration of levobupivacaine does not exceed its solubility limit at the working pH and temperature. |
Issue 2: Loss of potency or reduced anesthetic effect.
| Possible Cause | Troubleshooting Step |
| Chemical Degradation | The solution may have degraded due to improper pH, exposure to high temperatures, or prolonged storage. It is advisable to perform a stability analysis using a validated HPLC method to quantify the remaining levobupivacaine. |
| Improper Dilution | Verify all calculations and procedures used for diluting the stock solution to ensure the final concentration is correct.[3] |
| Adsorption to container/closure system | While less common, some drug substances can adsorb to the surface of certain plastics. If using a new container system, consider performing a study to rule out adsorption. |
Data Presentation
Table 1: Summary of Levobupivacaine Stability Under Various Conditions
| Condition | Concentration | Diluent | Storage Temperature | Duration of Stability | Reference |
| Diluted Solution | 0.625 mg/mL and 1.25 mg/mL | 0.9% Sodium Chloride | 20-22°C | 7 days | [1] |
| Admixture with Fentanyl and Epinephrine | Not specified | Commercial Infusion Bags | Refrigerator (protected from light) | 60 days | [4] |
| Admixture with Betamethasone | 0.83 mg/mL | Saline | Room Temperature | 163 days | [5] |
| Admixture with Clonidine, Morphine, or Fentanyl | 0.625 mg/mL and 1.25 mg/mL | 0.9% Sodium Chloride | 20-22°C | 40 hours | [1] |
| Diluted Solution | 0.625 mg/mL and 1.25 mg/mL | 0.9% Sodium Chloride | 2-8°C or 20-25°C | 30 days | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Levobupivacaine
Objective: To identify potential degradation products and understand the degradation pathways of levobupivacaine under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of levobupivacaine in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Heat the solid drug substance or the solution at a high temperature (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.
-
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation and to protect the analytical column.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for Levobupivacaine
Objective: To quantify the concentration of levobupivacaine and separate it from its potential degradation products.
Methodology:
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted to 3.0-7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and gradient program should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection is often performed in the range of 210-260 nm.[3]
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C or 30°C.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare solutions of levobupivacaine reference standard at known concentrations in the mobile phase.
-
Sample Solution: Dilute the samples from the stability study to an appropriate concentration with the mobile phase.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the levobupivacaine peak based on its retention time and the calibration curve.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
-
Method Validation: The stability-indicating nature of the method should be confirmed by ensuring that the degradation products are well-resolved from the parent drug peak (peak purity analysis). The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
Mandatory Visualizations
Caption: Postulated primary chemical degradation pathway of levobupivacaine via amide hydrolysis.
Caption: Experimental workflow for a forced degradation study of levobupivacaine.
Caption: Troubleshooting decision tree for precipitation in levobupivacaine solutions.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. CN111548303A - Levobupivacaine hydrochloride impurity and preparation and analysis method thereof - Google Patents [patents.google.com]
- 3. A stability indicating isocratic reversed phase hplc-uv method for assay determination of levo bupivacaine base | International Journal of Current Research [journalcra.com]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Extending the Duration of Action of Levobupivacaine in Nerve Blocks
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments aimed at extending the duration of action of levobupivacaine in nerve blocks.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to extend the duration of levobupivacaine nerve blocks?
A1: The primary strategies involve the use of adjuvants mixed with the levobupivacaine solution and the development of advanced drug delivery systems. Commonly studied adjuvants include dexmedetomidine, dexamethasone, and epinephrine.[1][2][3][4] Drug delivery systems aim to create a sustained-release formulation of levobupivacaine, often utilizing liposomes or nanoparticles.[5][6][7]
Q2: How does dexmedetomidine prolong the action of levobupivacaine?
A2: Dexmedetomidine is an alpha-2 adrenergic agonist. Its proposed mechanism for prolonging nerve blockade involves local vasoconstriction, which reduces the systemic absorption of levobupivacaine, and a direct inhibitory effect on nerve fiber impulse transmission.[8][9]
Q3: What are the potential side effects of using dexmedetomidine as an adjuvant?
A3: The addition of dexmedetomidine to levobupivacaine has been associated with side effects such as bradycardia (slow heart rate) and hypotension (low blood pressure).[1][10][11] Researchers should carefully monitor these parameters in their experimental subjects.
Q4: Is epinephrine an effective adjuvant for prolonging levobupivacaine nerve blocks?
A4: While epinephrine is a well-known vasoconstrictor used to prolong the action of local anesthetics, its effect on levobupivacaine's duration in peripheral nerve blocks is not as pronounced as with other local anesthetics.[12] Some studies suggest it may not significantly alter the duration of sensory and motor block.[12]
Q5: How does dexamethasone extend the duration of analgesia?
A5: Dexamethasone, a corticosteroid, is thought to prolong analgesia through several mechanisms, including a local anti-inflammatory effect, suppression of ectopic neuronal discharge, and a reduction in the release of inflammatory mediators.[13]
Q6: What are the advantages of using drug delivery systems like nanoparticles or hydrogels?
A6: Drug delivery systems can provide a sustained release of levobupivacaine over an extended period, potentially offering a longer duration of action than adjuvants alone.[5][6] These systems can also improve the safety profile by reducing peak systemic plasma concentrations of the local anesthetic.[14]
Troubleshooting Guides
Issue 1: Inconsistent duration of nerve block in experimental animals.
-
Possible Cause: Inconsistent injection technique.
-
Troubleshooting Step: Standardize the injection protocol. The use of ultrasound guidance is highly recommended to ensure accurate needle placement and deposition of the anesthetic solution around the target nerve.[15]
-
Possible Cause: Variability in the physiological state of the animals.
-
Troubleshooting Step: Ensure that experimental animal groups are matched for age, weight, and overall health status to minimize variability in drug metabolism and response.
-
Possible Cause: Improper preparation of the drug solution.
-
Troubleshooting Step: Prepare fresh dilutions of levobupivacaine and any adjuvants for each experiment from a stable stock solution. Ensure thorough mixing to achieve a homogenous solution.
Issue 2: Observing systemic side effects (e.g., bradycardia with dexmedetomidine) in animal models.
-
Possible Cause: The dose of the adjuvant is too high.
-
Troubleshooting Step: Perform a dose-response study to determine the optimal dose of the adjuvant that prolongs the nerve block with minimal systemic side effects.
-
Possible Cause: Unintended intravascular injection.
-
Troubleshooting Step: Always aspirate before injecting the solution to ensure the needle is not in a blood vessel. Ultrasound guidance can also help visualize surrounding vasculature and prevent accidental intravascular injection.
Issue 3: Failure to observe a significant prolongation of the nerve block with a novel formulation.
-
Possible Cause: The release kinetics of the formulation are not optimal.
-
Troubleshooting Step: Characterize the in vitro release profile of your formulation. An initial burst release followed by a sustained release is often desirable for a rapid onset and prolonged duration of action.
-
Possible Cause: The assessment method for nerve block duration is not sensitive enough.
-
Troubleshooting Step: Employ standardized and validated methods for assessing both sensory and motor blockade. For sensory block, this may include the von Frey filament test or the hot plate test. For motor block, assess the animal's ability to grip or bear weight on the affected limb.
Data Presentation
Table 1: Effect of Adjuvants on the Duration of Levobupivacaine Nerve Blocks
| Adjuvant | Nerve Block Type | Levobupivacaine Concentration | Duration of Sensory Block (Levobupivacaine Alone) | Duration of Sensory Block (with Adjuvant) | Duration of Motor Block (Levobupivacaine Alone) | Duration of Motor Block (with Adjuvant) | Reference |
| Dexmedetomidine | Axillary Brachial Plexus | 0.5% | Not specified | Significantly longer | Not specified | Significantly longer | [1] |
| Dexmedetomidine | Supraclavicular Brachial Plexus | Not specified | Not specified | Significantly longer | Not specified | Significantly longer | [10] |
| Dexamethasone | Supraclavicular Brachial Plexus | Not specified | 600 min | 1260 min | 700 min | 1200 min | [2] |
| Dexamethasone | Epidural (for labor) | 0.125% | 61.75 ± 10.74 min | 80.5 ± 12.39 min | Not applicable | Not applicable | [13] |
| Dexamethasone | Quadratus Lumborum Block | Not specified | 640 ± 132.96 min (Time to first rescue analgesic) | 1016.02 ± 205.97 min (Time to first rescue analgesic) | Not applicable | Not applicable | [16] |
Table 2: Onset and Duration of Action of Levobupivacaine with Dexmedetomidine in Axillary Brachial Plexus Block
| Parameter | Levobupivacaine + Saline (Group L) | Levobupivacaine + Dexmedetomidine (Group LD) | P-value | Reference |
| Sensory Block Onset Time | Longer | Shorter | < 0.05 | [1] |
| Motor Block Onset Time | Longer | Shorter | < 0.05 | [1] |
| Sensory Blockade Duration | Shorter | Longer | < 0.01 | [1] |
| Motor Blockade Duration | Shorter | Longer | < 0.01 | [1] |
| Duration of Analgesia | Shorter | Longer | < 0.05 | [1] |
Experimental Protocols
Protocol 1: Preparation of Levobupivacaine with Dexmedetomidine for Nerve Block
-
Materials:
-
0.5% Levobupivacaine solution
-
Dexmedetomidine solution (100 mcg/mL)
-
Sterile normal saline
-
Sterile syringes and needles
-
-
Procedure:
-
This protocol is based on a study where 30 patients received 40 mL of 0.5% levobupivacaine with 1 mL of dexmedetomidine.[1]
-
In a sterile manner, draw 40 mL of 0.5% levobupivacaine into a syringe.
-
Draw 1 mL of dexmedetomidine solution into a separate syringe.
-
Combine the contents of both syringes into a larger sterile container or syringe and mix gently.
-
The final solution will contain 200 mg of levobupivacaine and 100 mcg of dexmedetomidine in a total volume of 41 mL.
-
Protocol 2: Assessment of Sciatic Nerve Block Duration in a Rat Model
-
Animal Preparation:
-
Acclimate male Sprague-Dawley rats to the testing environment.
-
Anesthetize the rat using a suitable anesthetic (e.g., isoflurane).
-
-
Nerve Block Procedure:
-
Place the anesthetized rat in a lateral position.
-
Identify the sciatic nerve using anatomical landmarks or a nerve stimulator.
-
Inject 0.2 mL of the prepared levobupivacaine solution (with or without adjuvant) around the sciatic nerve.
-
-
Sensory Block Assessment (Modified Hot Plate Test):
-
At predetermined time intervals post-injection, place the rat on a hot plate maintained at a constant temperature (e.g., 52°C).
-
Measure the latency to a nociceptive response (e.g., paw withdrawal, licking).
-
A significant increase in withdrawal latency compared to baseline indicates a sensory block.
-
The duration of the sensory block is the time until the withdrawal latency returns to baseline.
-
-
Motor Block Assessment (Grip Strength Test):
-
At predetermined time intervals post-injection, allow the rat to grip a wire mesh or a grip strength meter.
-
Measure the force exerted by the affected limb.
-
A significant decrease in grip strength compared to baseline indicates a motor block.
-
The duration of the motor block is the time until grip strength returns to baseline.
-
Mandatory Visualizations
Caption: Proposed mechanism of action for alpha-2 agonist adjuvants.
Caption: Experimental workflow for evaluating nerve block duration.
Caption: Decision tree for selecting a prolongation strategy.
References
- 1. Dexmedetomidine added to levobupivacaine prolongs axillary brachial plexus block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-dose dexamethasone with levobupivacaine improves analgesia after supraclavicular brachial plexus blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local Anesthetic Peripheral Nerve Block Adjuvants for Prolongation of Analgesia: A Systematic Qualitative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjuvants to local anesthetics: Current understanding and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sustained release of levobupivacaine from temperature-sensitive injectable hydrogel for long-term local anesthesia in postoperative pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolonging peripheral nerve block duration: Current techniques and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. dovepress.com [dovepress.com]
- 10. Dexmedetomidine an Adjuvant to Levobupivacaine in Supraclavicular Brachial Plexus Block: A Randomized Double Blind Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Update on local anesthetics: focus on levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using dexamethasone as an adjuvant to levobupivacaine in epidural anesthesia to change the pain intensity and duration in painless labor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Levobupivacaine Hydrochloride-Loaded Nanospheres on Del...: Ingenta Connect [ingentaconnect.com]
- 15. benchchem.com [benchchem.com]
- 16. Analgesic sparing effect of dexamethasone with levobupivacaine in quadratus lumborum block in patients undergoing unilateral inguinal hernia repair: A prospective randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of levobupivacaine and ropivacaine in peripheral nerve blocks
In the landscape of regional anesthesia, levobupivacaine and ropivacaine have become mainstays for peripheral nerve blocks, offering safer alternatives to their predecessor, bupivacaine.[1] Both are long-acting amide local anesthetics, but nuanced differences in their pharmacological profiles lead to variations in clinical efficacy.[1] This guide provides a data-driven comparison of levobupivacaine and ropivacaine to inform researchers, scientists, and drug development professionals.
Pharmacological Profile at a Glance
Levobupivacaine is the pure S-enantiomer of bupivacaine, while ropivacaine is the pure S-enantiomer of mepivacaine.[1] A key distinction lies in their lipid solubility; ropivacaine is less lipophilic than levobupivacaine.[1][2] This characteristic is associated with a reduced potential for cardiotoxicity and central nervous system toxicity.[1][3] In terms of potency, evidence suggests that levobupivacaine is more potent than ropivacaine.[1][4]
Comparative Efficacy: A Data-Driven Overview
Multiple meta-analyses and randomized controlled trials have sought to delineate the clinical performance of levobupivacaine and ropivacaine in peripheral nerve blocks. A consistent finding is that levobupivacaine provides a longer duration of both sensory and motor blockade.[5][6]
A meta-analysis of 16 randomized controlled trials involving 939 patients found that levobupivacaine was significantly associated with a longer duration of both sensory and motor block compared to ropivacaine in patients undergoing brachial plexus block for upper limb surgery.[5][6] However, this meta-analysis found no significant difference in the time to onset of sensory or motor block.[5][6] Another meta-analysis of 12 studies with 556 patients concluded that levobupivacaine is more potent than ropivacaine in peripheral nerve blocks to some extent.[4][7] This analysis also noted a trend towards a greater duration of sensory block with levobupivacaine and a significantly lower incidence of the need for postoperative rescue analgesia.[4][7]
Conversely, some individual studies have reported a faster onset time for ropivacaine at equipotent concentrations. For instance, a randomized controlled trial comparing 0.375% ropivacaine and 0.25% levobupivacaine for ultrasound-guided infraclavicular brachial plexus block found that the sensory onset time for ropivacaine was significantly shorter.[8][9]
The choice between these two agents may hinge on the specific clinical scenario, including the desired duration of the block and whether a more pronounced motor block is advantageous or to be avoided.[1]
Quantitative Data Summary
The following table summarizes key efficacy parameters from comparative studies.
| Parameter | Levobupivacaine | Ropivacaine | Key Findings | Citations |
| Onset of Sensory Block | No significant difference in some meta-analyses. | May have a faster onset at equipotent concentrations in some studies. | Meta-analyses show no significant difference, while some individual trials favor ropivacaine for a quicker onset. | [5][6][8][9] |
| Onset of Motor Block | No significant difference reported in meta-analyses. | No significant difference reported in meta-analyses. | Generally comparable onset times for motor blockade. | [4][5][6][7] |
| Duration of Sensory Block | Significantly longer duration. | Shorter duration compared to levobupivacaine. | Levobupivacaine consistently provides a longer-lasting sensory block. | [4][5][6][7][10] |
| Duration of Motor Block | Significantly longer duration. | Shorter duration compared to levobupivacaine. | The motor block with levobupivacaine is more prolonged. | [5][6][10] |
| Postoperative Analgesia | Longer duration of analgesia and less need for rescue analgesics. | Shorter duration of analgesia. | Levobupivacaine is associated with more sustained postoperative pain relief. | [4][7][10] |
| Safety Profile | Similar safety profile to ropivacaine. | Similar safety profile to levobupivacaine. | Both are considered safer alternatives to bupivacaine with reduced cardiotoxicity. | [1][5][6] |
Experimental Protocols
The methodologies of the cited studies share common elements designed to rigorously compare the two anesthetics.
Study Design: The majority of the evidence comes from prospective, randomized, double-blind clinical trials and subsequent meta-analyses of these trials.[4][5][10][11]
Patient Population: Participants are typically adult patients (ASA physical status I-II) undergoing elective surgical procedures that require peripheral nerve blocks, such as upper limb surgeries (e.g., brachial plexus block for shoulder arthroscopy) or lower limb surgeries (e.g., femoral or sciatic nerve block for foot and ankle surgery).[5][10][11]
Intervention: Patients are randomly allocated to receive a peripheral nerve block with either levobupivacaine or ropivacaine. The concentrations and volumes of the anesthetic solutions are often standardized, with some studies using what are considered equipotent concentrations (e.g., 0.5% levobupivacaine and 0.75% ropivacaine, or 0.25% levobupivacaine and 0.375% ropivacaine).[8][9][12] The nerve blocks are frequently performed under ultrasound guidance to ensure accurate needle placement.[8][9][12]
Outcome Measures:
-
Primary outcomes often include the onset time and duration of sensory and motor block.[5][6][10]
-
Sensory block is typically assessed using methods like the pinprick test.[2]
-
Motor block is commonly evaluated using a standardized scale such as the Bromage scale.[7]
-
Secondary outcomes may include the duration of postoperative analgesia (time to first request for rescue analgesia), total consumption of rescue analgesics, patient satisfaction scores, and the incidence of adverse effects.[4][7][11]
Visualizing the Comparison
Caption: A logical diagram comparing the key characteristics of levobupivacaine and ropivacaine.
Conclusion
Both levobupivacaine and ropivacaine are effective local anesthetics for peripheral nerve blocks with favorable safety profiles compared to bupivacaine.[1] The existing evidence, largely from meta-analyses, indicates that levobupivacaine offers a longer duration of both sensory and motor blockade, which translates to more prolonged postoperative analgesia.[4][5][6][7] While some studies suggest ropivacaine may have a faster onset of action, this is not a consistent finding across all research.[5][6][8][9] The selection between these two agents should be guided by the specific clinical requirements of the procedure, including the desired duration of anesthesia and analgesia, and the importance of motor sparing. For drug development professionals, these nuances are crucial for designing future studies and innovating in the field of local anesthetics.
References
- 1. benchchem.com [benchchem.com]
- 2. Ropivacaine versus levobupivacaine in peripheral nerve block: A PRISMA-compliant meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ropivacaine versus levobupivacaine in peripheral nerve block: A PRISMA-compliant meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Levobupivacaine versus ropivacaine for brachial plexus block: A systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of 0.5% Ropivacaine and 0.5% Levobupivacaine for Sciatic Nerve Block Using Labat Approach in Foot and Ankle Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Comparison of the Analgesic Efficacy between Levobupivacaine 0.25% and Ropivacaine 0.375% for PENG (Pericapsular Nerve Group) Block in the Context of Hip Fracture Surgery of Elderly Patients: A Single-Center, Randomized, and Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Chiral HPLC Methods for Levobupivacaine Enantiomeric Purity
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of levobupivacaine, the (S)-enantiomer of bupivacaine, is a critical quality attribute due to the differential toxicity of its enantiomers. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and robust technique for the enantioselective analysis of bupivacaine. This guide provides an objective comparison of validated chiral HPLC methods for determining the enantiomeric purity of levobupivacaine, supported by experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable method for their needs.
Comparison of Validated Chiral HPLC Methods
The selection of the chiral stationary phase and mobile phase is paramount in achieving optimal separation of bupivacaine enantiomers. Below is a summary of the performance of various chiral HPLC methods reported in the literature.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Key Advantages |
| Chirex 3020 | n-hexane:dichloroethane:ethanol (82:9:9, v/v/v)[1] | 1.0[1] | UV, CD, Polarimetric[1] | 2.36[1] | Good resolution and multiple detection options.[1] |
| Kromasil CHI-TBB | n-hexane/2-propanol/acetic acid/triethylamine (98/2/0.3/0.05 v/v) | 2.0 | UV (270 nm)[2] | > 1.5 | Fast mass transfer kinetics.[1] |
| Chiralcel OD | hexane-ethyl alcohol (99:1, v/v) | Not Specified | Not Specified | > 1.5 | Baseline separation achieved. |
| Chiral-AGP | Phosphate buffer with organic modifier (e.g., 2-propanol) | Not Specified | Not Specified | Not Specified | Broad applicability for basic drugs.[3] |
Experimental Protocols
Detailed methodologies for the key validated chiral HPLC methods are provided below. These protocols are based on established methods and should be adapted and validated for specific laboratory conditions and instrumentation.
Method 1: Chirex 3020 Column
-
Column: Chirex 3020 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane, dichloroethane, and ethanol in a ratio of 82:9:9 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection: UV at 263 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Expected Retention Times: Approximately 5.9 minutes for (R)-bupivacaine and 7.5 minutes for (S)-levobupivacaine.[1]
Method 2: Kromasil CHI-TBB Column
-
Column: Kromasil CHI-TBB (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane, 2-propanol, acetic acid, and triethylamine in a ratio of 98:2:0.3:0.05 (v/v/v/v).
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 25 °C.[2]
-
Detection: UV at 270 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Sample Preparation: Dissolve the sample in the mobile phase.
Method 3: Chiralcel OD Column
-
Column: Chiralcel OD (250 x 4.6 mm, 10 µm)
-
Mobile Phase: A mixture of hexane and ethyl alcohol in a ratio of 99:1 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare standard and sample solutions in the mobile phase.
Method 4: Chiral-AGP Column
-
Column: Chiral-AGP (100 x 4.0 mm, 5 µm)[3]
-
Mobile Phase: A typical mobile phase consists of a phosphate buffer (e.g., 10 mM, pH 7.0) with an organic modifier like 2-propanol (1-20%).[3]
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the aqueous buffer or a mixture of the buffer and organic modifier.
Validation of Chiral HPLC Methods
Method validation for enantiomeric purity should be performed in accordance with ICH guidelines to ensure the method is suitable for its intended purpose.[4][5] The key validation parameters are outlined below.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the desired enantiomer in the presence of the other enantiomer and any other potential impurities. | Baseline resolution (Rs > 1.5) between the enantiomeric peaks. |
| Linearity | To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the analytical response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To determine the closeness of the measured amount of the undesired enantiomer to the true value. | Recovery of 80-120% of the spiked amount. |
| Precision (Repeatability & Intermediate Precision) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% for the impurity. |
| Limit of Detection (LOD) | The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; RSD ≤ 20%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Resolution and other system suitability parameters remain within acceptable limits. |
Visualizing the Workflow and Key Relationships
To better understand the process of validating a chiral HPLC method, the following diagrams illustrate the general workflow and the logical interplay between different validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. labicom.cz [labicom.cz]
- 4. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Levobupivacaine Versus Bupivacaine: A Comparative Analysis of Cardiotoxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupivacaine, a long-acting amide local anesthetic, is widely utilized for surgical and obstetric procedures. However, its clinical application is shadowed by the risk of severe, and sometimes fatal, cardiotoxicity, especially following accidental intravascular injection.[1] This has spurred the development of safer alternatives, leading to the introduction of levobupivacaine, the S(-)-enantiomer of bupivacaine.[1][2] Extensive preclinical research in various animal models has been conducted to compare the cardiotoxic profiles of these two agents. This guide provides an objective comparison of levobupivacaine and racemic bupivacaine, focusing on experimental data from animal studies to elucidate their differential effects on the cardiovascular system.
Comparative Cardiotoxicity: Insights from In Vivo and In Vitro Studies
Animal studies have consistently demonstrated that levobupivacaine possesses a wider margin of safety regarding cardiotoxicity compared to racemic bupivacaine.[1][3] This advantage is evident in studies examining lethal doses, electrocardiographic (ECG) changes, and hemodynamic stability across different animal species, including swine, sheep, and dogs.[1][4][5]
The primary mechanism underlying the cardiotoxicity of bupivacaine involves the blockade of cardiac voltage-gated sodium channels, which slows conduction velocity and can lead to arrhythmias.[6][7] Bupivacaine's effect is more pronounced and less reversible than that of other local anesthetics like lidocaine.[6] Furthermore, bupivacaine has been shown to interfere with calcium and potassium channels and impact cellular energy metabolism, contributing to its negative inotropic effects.[6][7][8][9] Levobupivacaine exhibits a lower affinity for and faster dissociation from cardiac sodium channels compared to the R(+)-enantiomer present in the racemic mixture, which is believed to be a key factor in its reduced cardiotoxicity.[10]
Quantitative Comparison of Cardiotoxic Effects
The following tables summarize key quantitative data from comparative animal studies, highlighting the differences in cardiotoxicity between levobupivacaine and racemic bupivacaine.
Table 1: Lethal Dose and Cardiotoxicity Potency Ratios
| Animal Model | Parameter | Racemic Bupivacaine | Levobupivacaine | Ropivacaine (for comparison) | Cardiotoxicity Potency Ratio (B:L:R) | Citation |
| Anesthetized Swine | Lethal Dose (mmol, median) | 0.015 | 0.028 | 0.032 | 2.1 : 1.2 : 1 (based on lethal dose) | [4][11] |
| Anesthetized Swine | QRS Doubling Dose (log10 mmol) | - | - | - | 2.1 : 1.4 : 1 | [4][11] |
| Awake Sheep | Lethal Dose | Lower | ~78% higher than bupivacaine | - | - | [1][3] |
Table 2: Electrocardiographic (ECG) Effects
| Animal Model | Parameter | Racemic Bupivacaine | Levobupivacaine | Key Findings | Citation |
| Anesthetized Ewes | ECG Variable Changes (RR, PR, QRS, QT intervals) | Most pronounced modifications | Less pronounced than bupivacaine and ropivacaine | Bupivacaine induced the most significant ECG changes. Ventricular tachycardia occurred only in the bupivacaine group. | [5] |
| Isolated Rabbit Heart | QRS Widening | More pronounced | Less pronounced than the R(+) enantiomer | Levobupivacaine causes less QRS widening and arrhythmias. | [10] |
Table 3: Hemodynamic Effects
| Animal Model | Parameter | Racemic Bupivacaine | Levobupivacaine | Key Findings | Citation |
| Anesthetized Ewes | Myocardial Contractility (dP/dt) & Systolic Arterial Pressure (SAP) | Most pronounced modifications | Less pronounced than bupivacaine and ropivacaine | Bupivacaine induced the most marked changes in hemodynamic variables. | [5] |
| Healthy Human Volunteers (for context) | Stroke Index | -11.86 ml m⁻² | -5.14 ml m⁻² | Levobupivacaine produced a statistically significant smaller reduction in stroke index. | [10] |
| Sheep (intracoronary) | Myocardial Contractility and Stroke Volume | Decreased | Decreased | Ropivacaine was less potent in decreasing contractility and stroke volume compared to bupivacaine and levobupivacaine. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are descriptions of key experimental protocols used in the comparative assessment of levobupivacaine and bupivacaine cardiotoxicity.
In Vivo Assessment of Cardiotoxicity in Anesthetized Swine
-
Objective: To determine and compare the lethal doses and electrocardiographic effects of racemic bupivacaine, levobupivacaine, and ropivacaine.[4][11]
-
Instrumentation: A left anterior descending (LAD) artery coronary angiography catheter is placed for direct intracoronary injection of the local anesthetics.[4][11]
-
Drug Administration: Increasing doses of levobupivacaine, racemic bupivacaine, or ropivacaine are administered according to a randomized protocol. The initial doses are 0.375, 0.75, 1.5, 3.0, and 4.0 mg, with subsequent doses increasing in 1-mg increments until death occurs.[4][11]
-
Data Collection:
-
Data Analysis: The mean maximum QRS interval is plotted as a function of the log10 mmol dose to determine cardiotoxicity potency ratios. The lethal doses for each drug are statistically compared.[4][11]
Intravenous Infusion Model in Anesthetized Ewes
-
Objective: To compare the electrocardiographic and hemodynamic effects of intravenously infused bupivacaine, ropivacaine, and levobupivacaine.[5]
-
Animal Model: Anesthetized ewes.[5]
-
Drug Administration: Thirty-two ewes are divided into four groups to receive intravenous infusions of equimolar doses of bupivacaine, ropivacaine, or levobupivacaine, or a 3-fold higher rate of lidocaine.[5]
-
Data Collection:
-
Data Analysis: Multiple correspondence analysis and hierarchical ascending classification are used to explore the statistical dependencies among the measurements and determine the different patterns of ECG and hemodynamic changes induced by each local anesthetic.[5]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for assessing cardiotoxicity in anesthetized swine.
Caption: Simplified signaling pathways implicated in bupivacaine-induced cardiotoxicity.
Conclusion
References
- 1. Cardiac and CNS toxicity of levobupivacaine: strengths of evidence for advantage over bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levobupivacaine versus racemic bupivacaine for spinal anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of the electrocardiographic cardiotoxic effects of racemic bupivacaine, levobupivacaine, and ropivacaine in anesthetized swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrocardiographic and hemodynamic effects of intravenous infusion of bupivacaine, ropivacaine, levobupivacaine, and lidocaine in anesthetized ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Mechanisms of the cardiac toxicity of bupivacaine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Insulin Signaling in Bupivacaine-induced Cardiac Toxicity: Sensitization during Recovery and Potentiation by Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Local Anesthetic Cardiac Toxicity Is Mediated by Cardiomyocyte Calcium Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the cardiovascular effects of levobupivacaine and rac-bupivacaine following intravenous administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Direct cardiac effects of intracoronary bupivacaine, levobupivacaine and ropivacaine in the sheep - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Levobupivacaine and Other Local Anesthetics in Clinical Trials
This guide provides a comprehensive comparison of levobupivacaine with other commonly used local anesthetics, drawing upon data from multiple meta-analyses of randomized controlled clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of levobupivacaine's performance in various clinical applications.
Executive Summary
Levobupivacaine, the pure S-enantiomer of bupivacaine, has emerged as a safer alternative to its racemic parent compound, bupivacaine, with a similar clinical profile.[1][2] Meta-analyses consistently demonstrate that levobupivacaine offers comparable efficacy to bupivacaine in regional anesthesia, but with a potentially better safety profile, particularly concerning cardiovascular and central nervous system toxicity.[1][2] When compared to ropivacaine, another newer local anesthetic, levobupivacaine has shown some advantages in potency and duration of anesthesia in certain applications.[3][4] This guide synthesizes the quantitative data from these comparative studies to provide a clear overview of levobupivacaine's clinical performance.
Data Summary Tables
The following tables summarize the quantitative data from meta-analyses comparing levobupivacaine with ropivacaine and bupivacaine in different clinical settings.
Table 1: Levobupivacaine vs. Ropivacaine in Peripheral Nerve Block
| Outcome Measure | Result | 95% Confidence Interval | Heterogeneity (I²) | Notes |
| Duration of Anesthesia | Favors Levobupivacaine (WMD: -2.94 hours) | -5.56 to -0.32 | 93% | Levobupivacaine provided a longer duration of anesthesia.[3][4] |
| Duration of Sensory Block | Favors Levobupivacaine (MD: 1.66 hours) | 1.43 to 1.89 | - | Longer sensory block duration with levobupivacaine in brachial plexus block.[5] |
| Duration of Motor Block | Favors Levobupivacaine (MD: 1.18 hours) | 0.11 to 2.26 | - | Longer motor block duration with levobupivacaine in brachial plexus block.[5] |
| Onset of Surgical Anesthesia | No Significant Difference (WMD: 0.65 min) | -1.25 to 2.56 | 67% | [4] |
| Onset of Sensory Block | No Significant Difference (MD: -0.30 min) | -1.31 to 0.71 | - | [5] |
| Onset of Motor Block | No Significant Difference (MD: -0.29 min) | -1.26 to 0.67 | - | [5] |
| Postoperative Rescue Analgesia | Favors Levobupivacaine (OR: 2.11) | 1.18 to 3.74 | 21% | Higher incidence of rescue analgesia in the ropivacaine group.[3][4] |
WMD: Weighted Mean Difference; MD: Mean Difference; OR: Odds Ratio
Table 2: Levobupivacaine vs. Ropivacaine in Epidural Labor Analgesia
| Outcome Measure | Result | 95% Confidence Interval | p-value | Notes |
| Hypotension | No Significant Difference (RR: 0.71) | 0.43 to 1.17 | 0.18 | [6][7] |
| Nausea and Vomiting | Favors Levobupivacaine (RR: 1.60) | 1.05 to 2.44 | 0.03 | Significantly higher risk with ropivacaine.[6][7] |
| Pruritus | No Significant Difference (RR: 1.12) | 0.89 to 1.42 | 0.34 | [6][7] |
| Spontaneous Vaginal Delivery | No Significant Difference (RR: 0.99) | 0.89 to 1.42 | 0.83 | [7] |
| Instrumental Vaginal Delivery | No Significant Difference (RR: 1.13) | 0.89 to 1.45 | 0.32 | [7] |
| Cesarean Section | No Significant Difference (RR: 0.76) | 0.42 to 1.37 | 0.35 | [7] |
| Apgar Score < 7 at 1 min | No Significant Difference (RR: 1.01) | 0.57 to 1.80 | 0.97 | [7] |
RR: Risk Ratio
Table 3: Levobupivacaine vs. Bupivacaine (with Sufentanil) in Epidural Labor Analgesia
| Outcome Measure | Result | 95% Confidence Interval | p-value | Notes |
| Duration of Analgesia | Favors Levobupivacaine (MD: 18.02 min) | 9.09 to 26.96 | < 0.0001 | Significantly longer analgesia with levobupivacaine-sufentanil.[8][9] |
| Time to Effective Analgesia | Favors Bupivacaine (MD: 4.53 min) | 3.66 to 5.40 | < 0.00001 | Bupivacaine-sufentanil had a faster onset.[8][9] |
| Incidence of Motor Blockade | No Significant Difference | - | - | Higher incidence with bupivacaine-sufentanil, but not statistically significant.[8][9] |
| Incidence of Instrumental Deliveries | Favors Bupivacaine (OR: 2.03) | 1.07 to 3.86 | < 0.04 | Higher incidence in the levobupivacaine-sufentanil group.[9] |
MD: Mean Difference; OR: Odds Ratio
Experimental Protocols
The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs). The general methodology employed in these studies is outlined below.
Systematic Review and Meta-Analysis Workflow
A systematic electronic search of databases such as PubMed, EMBASE, Web of Science, Scopus, and the Cochrane Library is conducted to identify relevant RCTs.[5] The search strategies typically include keywords related to "levobupivacaine," "ropivacaine," "bupivacaine," and the specific clinical application being studied.
References
- 1. Clinical profile of levobupivacaine in regional anesthesia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on local anesthetics: focus on levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ropivacaine versus levobupivacaine in peripheral nerve block: A PRISMA-compliant meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ropivacaine versus levobupivacaine in peripheral nerve block: A PRISMA-compliant meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levobupivacaine versus ropivacaine for brachial plexus block: A systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of epidural ropivacaine versus levobupivacaine for labor analgesia on maternal and fetal outcomes: a meta-analysis | springermedizin.de [springermedizin.de]
- 7. The impact of epidural ropivacaine versus levobupivacaine for labor analgesia on maternal and fetal outcomes: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of local anesthetics bupivacaine, ropivacaine and levobupivacaine in combination with sufentanil in epidural anesthesia for labor and delivery: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of local anesthetics, bupivacaine, ropivacaine and levobupivacaine in combination with sufentanil in epidural anesthesia for labor and delivery: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of Levobupivacaine and its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anesthetic potency and toxicological profiles of levobupivacaine, its R-enantiomer (dextrobupivacaine), and the racemic mixture, bupivacaine. The data presented is compiled from a range of in vitro and in vivo experimental studies to support research and development in the field of local anesthetics.
Executive Summary
Levobupivacaine, the S(-)-enantiomer of bupivacaine, is a long-acting local anesthetic developed to provide a safer alternative to the racemic mixture, bupivacaine. The primary rationale for its development lies in the stereoselective differences in cardiotoxicity, with the R(+)-enantiomer, dextrobupivacaine, exhibiting a significantly higher risk profile. While the anesthetic potency of levobupivacaine is largely comparable to that of bupivacaine, subtle differences exist across various experimental models and clinical applications. This guide synthesizes key data to elucidate these distinctions.
Data Presentation: Quantitative Comparison
The relative potency and toxicity of levobupivacaine, dextrobupivacaine, and bupivacaine have been assessed using various metrics. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Potency on Ion Channels
| Compound | Target | Assay | Potency Metric (IC50) | Stereopotency Ratio (R:S) | Reference |
| Dextrobupivacaine (R(+)) | Neuronal Na+ Channels | [3H]-batrachotoxin displacement | ~3:1 more potent than S(-) | 3:1 | [1] |
| Levobupivacaine (S(-)) | Neuronal Na+ Channels (Hyperpolarized) | Voltage-clamp in GH-3 cells | More potent than R(+) | - | [1] |
| Dextrobupivacaine (R(+)) | Neuronal Na+ Channels (Depolarized) | Voltage-clamp in GH-3 cells | More potent than S(-) | - | [1] |
| Dextrobupivacaine (R(+)) | Cardiac Na+ Channels (Inactivated State) | Whole-cell voltage clamp | 39% lower EC50 than S(-) | - | [2] |
| Levobupivacaine (S(-)) | Cardiac Na+ Channels (Activated/Open State) | Whole-cell voltage clamp | Apparent affinity: 4.3 µmol/L | No stereoselectivity | [3] |
| Dextrobupivacaine (R(+)) | Cardiac Na+ Channels (Activated/Open State) | Whole-cell voltage clamp | Apparent affinity: 3.3 µmol/L | No stereoselectivity | [3] |
Table 2: In Vivo Anesthetic Potency
| Compound | Model | Endpoint | Potency Metric | Relative Potency | Reference |
| Bupivacaine | Neonatal Spinal Anesthesia | Analgesia | ED50: 0.30 mg/kg | Bupivacaine > Levobupivacaine | [4] |
| Levobupivacaine | Neonatal Spinal Anesthesia | Analgesia | ED50: 0.55 mg/kg | - | [4] |
| Bupivacaine | Neonatal Spinal Anesthesia | Analgesia | ED95: 0.96 mg/kg | Bupivacaine > Levobupivacaine | [4] |
| Levobupivacaine | Neonatal Spinal Anesthesia | Analgesia | ED95: 1.18 mg/kg | - | [4] |
| Bupivacaine | Rat Sciatic Nerve Block | Peak Analgesia (low doses) | - | R:S = 1.2-1.3 | [1] |
| Levobupivacaine | Epidural Anesthesia (Labor) | Motor Block | MMLAC | Less potent than bupivacaine | [5] |
Table 3: In Vivo Systemic Toxicity
| Compound | Model | Endpoint | Metric | Finding | Reference |
| Levobupivacaine | Awake Sheep | Lethality | Intravascular Dose | Required 78% more drug to cause death than bupivacaine | [6][7] |
| Bupivacaine | Mice, Rats, Rabbits | Lethality | LD50 | R(+)-bupivacaine LD50 is 30-40% lower than S(-)-bupivacaine | [2] |
| Levobupivacaine | Human Volunteers | Cardiac Contractility & QTc Interval | Intravascular Injection | Smaller changes compared to bupivacaine | [6] |
| Levobupivacaine | Rat Skeletal Muscle | Myotoxicity | Muscle Damage | Less damage than bupivacaine and ropivacaine | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Assessment: Whole-Cell Voltage-Clamp Technique
This technique is employed to directly measure the inhibition of ion currents, such as sodium currents (INa), in isolated cells.
Objective: To determine the stereoselective effects of bupivacaine enantiomers on cardiac sodium channels.
Methodology:
-
Cell Preparation: Single ventricular myocytes are isolated from guinea pig hearts.
-
Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is used to record sodium currents.
-
Voltage Protocol: A series of voltage steps are applied to the cell membrane to elicit sodium currents in their resting, open, and inactivated states.
-
Drug Application: R(+)- and S(-)-bupivacaine are applied at known concentrations (e.g., 10 µmol/L) to the bath solution.
-
Data Analysis: The inhibition of the sodium current by each enantiomer is measured and compared. Parameters such as tonic block, use-dependent block, and shifts in the voltage-dependence of channel availability are quantified to determine the affinity of the drug for different channel states.[3]
In Vivo Assessment: Rat Sciatic Nerve Block Model
This in vivo model is used to assess the potency and duration of action of local anesthetics on peripheral nerves.
Objective: To quantify and compare the sensory and motor blockade produced by bupivacaine enantiomers.
Methodology:
-
Animal Preparation: Sprague-Dawley rats are anesthetized. The sciatic nerve is located using a nerve stimulator.
-
Drug Administration: A fixed volume (e.g., 0.1 ml) of the local anesthetic solution (levobupivacaine, dextrobupivacaine, or bupivacaine at various concentrations) is injected around the sciatic nerve.
-
Assessment of Motor Block: Motor function is assessed by observing the animal's ability to use the injected limb or by measuring grip strength at regular intervals.
-
Assessment of Sensory Block: Sensory blockade is evaluated by applying a noxious stimulus (e.g., thermal or mechanical) to the paw of the injected limb and observing the withdrawal reflex.
-
Data Analysis: The onset, duration, and intensity of both motor and sensory block are recorded and compared between the different anesthetic groups. Dose-response curves can be generated to determine the ED50 for each compound.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in nerve fibers, which prevents the generation and propagation of action potentials. However, the stereoisomers of bupivacaine exhibit differential effects on other ion channels, which contributes to their varying toxicity profiles.
Sodium Channel Blockade
Both enantiomers of bupivacaine block sodium channels, but the R(+)-enantiomer (dextrobupivacaine) shows a higher affinity for the inactivated state of cardiac sodium channels.[2][3] This enhanced blockade of inactivated channels is believed to be a major contributor to the increased cardiotoxicity of dextrobupivacaine and racemic bupivacaine.
Cardiotoxicity Pathway
The cardiotoxicity of bupivacaine is multifaceted. In addition to sodium channel blockade, which can lead to arrhythmias, bupivacaine enantiomers can also inhibit cardiac calcium channels, contributing to negative inotropic effects.[9] The greater potency of dextrobupivacaine on cardiac sodium channels is a key factor in its more pronounced cardiotoxicity.[3]
Experimental Workflow: In Vivo Potency Assessment
The following diagram illustrates a typical workflow for assessing the in vivo potency of local anesthetics using the rat sciatic nerve block model.
Conclusion
The available evidence strongly indicates that levobupivacaine offers a significant safety advantage over racemic bupivacaine, primarily due to the reduced cardiotoxicity of the S(-)-enantiomer.[6] While the anesthetic potency of levobupivacaine is generally considered to be slightly less than or equal to that of bupivacaine, this difference is often not clinically significant. For research and drug development, the focus on single-enantiomer formulations like levobupivacaine highlights the importance of stereochemistry in drug efficacy and safety. The experimental data and protocols presented in this guide provide a foundation for further investigation into the nuanced pharmacological properties of these local anesthetics.
References
- 1. Levobupivacaine: a review of its pharmacology and use as a local anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Selective block of late Na+ current by local anaesthetics in rat large sensory neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical profile of levobupivacaine in regional anesthesia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bupivacaine, levobupivacaine and ropivacaine: are they clinically different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is comparative cardiotoxicity of S(-) and R(+) bupivacaine related to enantiomer-selective inhibition of L-type Ca(2+) channels? - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the sensory and motor block characteristics of levobupivacaine and bupivacaine
A comprehensive guide for researchers and drug development professionals on the comparative sensory and motor block profiles of levobupivacaine and bupivacaine, supported by experimental data and detailed methodologies.
Introduction
Bupivacaine, a long-acting amide local anesthetic, has been a cornerstone of regional anesthesia for decades. However, concerns regarding its potential for cardiotoxicity led to the development of levobupivacaine, the pure S(-)-enantiomer of bupivacaine. This guide provides an objective comparative analysis of the sensory and motor block characteristics of these two agents, drawing upon data from numerous clinical studies. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these two local anesthetics.
Comparative Efficacy: Sensory and Motor Blockade
Clinical evidence suggests that levobupivacaine and bupivacaine have broadly similar anesthetic properties, though some differences in their sensory and motor block profiles have been observed. These variations can be clinically significant depending on the specific anesthetic technique and desired patient outcomes.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of levobupivacaine and bupivacaine in spinal and epidural anesthesia.
Table 1: Comparison of Levobupivacaine and Bupivacaine in Spinal Anesthesia
| Parameter | Levobupivacaine | Bupivacaine | Key Findings & Citations |
| Sensory Block Onset (min) | 6 ± 3 to 11 ± 6 | 9 ± 4 to 13 ± 8 | Onset times are generally comparable, with some studies showing slightly faster onset with levobupivacaine.[1][2] |
| Motor Block Onset (min) | 7 ± 3 to 10 ± 7 | 9 ± 7 to 10 ± 4 | Similar to sensory block, motor block onset is largely comparable between the two agents.[1][2] |
| Duration of Sensory Block (min) | 175 ± 57 to 280 ± 84 | 224.1 ± 15.6 to 284 ± 80 | Bupivacaine may have a slightly longer duration of sensory block in some contexts.[1][2][3] |
| Duration of Motor Block (min) | 185.9 ± 20.3 to 216 ± 59 | 196.4 ± 21.2 | Studies suggest a tendency towards a shorter duration of motor block with levobupivacaine, which can be advantageous for earlier patient mobilization.[2][3] |
Table 2: Comparison of Levobupivacaine and Bupivacaine in Epidural Anesthesia
| Parameter | Levobupivacaine | Bupivacaine | Key Findings & Citations |
| Sensory Block Onset (to T10, min) | ~12.4 - 13.9 | ~12 | Onset times for epidural anesthesia are very similar between the two drugs.[4][5] |
| Duration of Sensory Block (min) | ~348 - 378 | Not consistently reported in direct comparisons | Sensory block duration with levobupivacaine is dose-dependent and can last for several hours.[5] |
| Motor Block Characteristics | Less intense and shorter duration | More intense and longer duration | Levobupivacaine consistently demonstrates a less profound and shorter-lasting motor block compared to bupivacaine in epidural applications. |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies for assessing sensory and motor blockade.
Assessment of Sensory Blockade
The onset and extent of sensory blockade are typically assessed using one or more of the following methods:
-
Pinprick Test: A sterile pin is used to lightly prick the skin along different dermatomes. The patient reports when the sensation changes from sharp to dull, indicating the level of sensory blockade.
-
Cold Sensation Test: An object with a cold surface (e.g., an ice cube in a glove) is applied to the skin. The patient reports changes in temperature perception, which corresponds to the level of the block.
-
Touch Sensation: A piece of cotton or a soft brush is used to assess the response to light touch.
The time from injection to the loss of sensation at a specific dermatome (e.g., T10) is recorded as the onset time. The duration of sensory block is the time from onset until the sensation returns to normal.
Assessment of Motor Blockade
The intensity of motor blockade is most commonly evaluated using the Modified Bromage Scale :
-
Bromage 0: No motor block; full flexion of knees and feet.
-
Bromage 1: Inability to raise extended legs; able to move knees and feet.
-
Bromage 2: Inability to flex knees; able to flex feet.
-
Bromage 3: Inability to move legs or feet (complete motor block).
The onset of motor block is the time to reach a specific Bromage score, and the duration is the time until complete motor function recovery (Bromage 0).
Mandatory Visualizations
Signaling Pathway of Local Anesthetics
Local anesthetics like levobupivacaine and bupivacaine exert their effect by blocking voltage-gated sodium channels in the neuronal membrane, thereby inhibiting the propagation of action potentials.
Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for a clinical trial comparing levobupivacaine and bupivacaine.
Caption: A typical experimental workflow for comparing local anesthetics.
Logical Relationship: Levobupivacaine vs. Bupivacaine
This diagram outlines the key comparative aspects between the two drugs.
Caption: Key comparative points between levobupivacaine and bupivacaine.
Conclusion
Levobupivacaine presents a similar sensory and motor block onset profile to bupivacaine. The primary distinctions lie in the duration and intensity of the motor block, with levobupivacaine generally producing a less profound and shorter-lasting motor blockade. This characteristic can be particularly beneficial in clinical scenarios where early patient ambulation is desired. While the duration of the sensory block is often comparable, some studies suggest a slightly longer action for bupivacaine. The key advantage of levobupivacaine remains its improved safety profile, particularly its reduced potential for cardiotoxicity. The choice between levobupivacaine and bupivacaine should be guided by the specific clinical context, the desired balance between sensory and motor blockade, and patient safety considerations. Further research continues to delineate the subtle yet important differences between these two valuable local anesthetics.
References
- 1. [Molecular mechanism of action of local anesthetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Anaesthesia and Pain Management : Assessment of sensory block [rch.org.au]
- 4. Anaesthesia and Pain Management : Assessment of motor block [rch.org.au]
- 5. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Levobupivacaine Hydrochloride Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of levobupivacaine hydrochloride in biological matrices using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The selection of a robust and reliable analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control in the development and clinical application of levobupivacaine. This document presents a side-by-side comparison of key validation parameters from published studies, detailed experimental protocols, and a visual representation of the analytical workflow.
Comparative Analysis of Validated LC-MS/MS Methods
The following table summarizes the performance characteristics of two distinct validated LC-MS/MS methods for the analysis of levobupivacaine (S-bupivacaine) or bupivacaine enantiomers. These methods have been selected to showcase different approaches to sample preparation, chromatographic separation, and mass spectrometric detection.
| Validation Parameter | Method 1: Chiral LC-MS/MS for Bupivacaine Enantiomers | Method 2: UPLC-MS/MS for Bupivacaine |
| Analyte | R-bupivacaine and S-bupivacaine (Levobupivacaine) | Bupivacaine |
| Internal Standard | Not specified in the abstract | Bupivacaine-d9 |
| Matrix | Human Plasma | Human Plasma |
| Sample Preparation | Protein precipitation followed by liquid-liquid extraction | Protein precipitation |
| Chromatography Column | Chirex® 3020 chiral stationary phase | Acquity HSS T3 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | 95% n-hexane:ethanol (80:20, v/v) | A: 10 mM Ammonium Formate; B: Acetonitrile:water:Formic acid (96:5:0.2, v/v/v) |
| Flow Rate | 0.8 mL/min | 0.5 mL/min |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) | UPLC-MS/MS in Multiple Reaction Mode (MRM) |
| Mass Transition (m/z) | Not specified in the abstract | 289.3 → 140.0 |
| Linearity Range | Not specified in the abstract | 10 - 4500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL for total concentration | Not explicitly stated, but precision was evaluated at the LLOQ level. |
| Precision (%RSD) | Not specified in the abstract | Intra and inter-run precision values are within 6.8 % at the LLOQ. |
| Accuracy | Not specified in the abstract | Not specified in the abstract |
| Recovery | Not specified in the abstract | Overall recovery found to be 98%. |
| Reference | da Silva et al., 2019[1] | Siddareddy et al., 2018[2] |
Experimental Protocols
Below are the detailed methodologies for the two compared analytical methods. These protocols provide a step-by-step guide for sample preparation and LC-MS/MS analysis.
Method 1: Chiral LC-MS/MS for Bupivacaine Enantiomers
This method is designed for the sequential analysis of total and unbound concentrations of bupivacaine enantiomers in human plasma.[1]
1. Sample Preparation:
-
To 200 µL of plasma or plasma ultra-filtrate, add the internal standard.
-
Perform deproteinization of the matrix with acetonitrile and water.
-
Extract the analytes with n-hexane in an alkaline medium.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
Column: Chirex® 3020 chiral stationary phase.
-
Mobile Phase: A mixture of 95% n-hexane:ethanol (80:20, v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: Not specified.
-
Mass Spectrometer: A tandem mass spectrometer with an appropriate ionization source.
-
Detection: Monitor the specific precursor and product ion transitions for levobupivacaine and the internal standard.
Method 2: UPLC-MS/MS for Bupivacaine
This UPLC-MS/MS method was developed for the simultaneous quantification of bupivacaine and meloxicam in human plasma.[2]
1. Sample Preparation:
-
To a volume of human plasma, add the internal standard (Bupivacaine-d9).
-
Perform protein precipitation using a solvent mixture containing Water:Acetonitrile:Formic Acid (76:24:0.1, v/v/v).
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the UPLC-MS/MS system.
2. UPLC-MS/MS Analysis:
-
Column: Acquity HSS T3 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Formate.
-
B: A mixture of Acetonitrile:water:Formic acid (96:5:0.2, v/v/v).
-
-
Flow Rate: 0.5 mL/min.
-
Gradient Program: A gradient elution is used to separate the analytes.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Mass Transition: For Bupivacaine: m/z 289.3 → 140.0. For Bupivacaine-d9 (IS): m/z 298.3 → 149.0.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of a typical validated analytical method for this compound using mass spectrometry.
References
A Comparative In Vitro Analysis of the Antibacterial Properties of Levobupivacaine and Bupivacaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antibacterial properties of two commonly used local anesthetics, levobupivacaine and its racemic parent compound, bupivacaine. The following sections present a synthesis of experimental data from published studies, detailing the antibacterial efficacy of these agents against a range of clinically relevant bacteria, including multidrug-resistant strains.
Executive Summary
In vitro studies demonstrate that both levobupivacaine and bupivacaine possess antibacterial properties, though with varying potency against different bacterial species. Generally, racemic bupivacaine has been shown to exhibit a more potent bactericidal action against common Gram-positive bacteria implicated in epidural infections.[1] Conversely, against certain multidrug-resistant Gram-negative bacteria, bupivacaine also displayed stronger antimicrobial activity compared to levobupivacaine.[2][3] The mechanism of this antibacterial action is thought to involve the disruption of the bacterial cell membrane, leading to the leakage of cellular contents and subsequent cell lysis.
Quantitative Data Comparison
The antibacterial activities of levobupivacaine and bupivacaine have been quantified using standard microbiological metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The data presented in the following tables are compiled from discrete in vitro studies.
Table 1: Antibacterial Activity Against Bacteria Implicated in Epidural Infections
This table summarizes the Minimum Bactericidal Concentration (MBC) of levobupivacaine and bupivacaine against common Gram-positive bacteria associated with epidural infections. The data indicates that bupivacaine is bactericidal at a lower concentration than levobupivacaine for the tested strains.[1]
| Bacterial Strain | Levobupivacaine MBC (% w/v) | Bupivacaine MBC (% w/v) |
| Staphylococcus epidermidis | 0.5% | 0.25% |
| Staphylococcus aureus | 0.5% | 0.25% |
| Enterococcus faecalis | 0.5% | 0.25% |
Data sourced from Hodson et al. (1999).[1]
Table 2: Antibacterial Activity Against Multidrug-Resistant (MDR) Bacteria
This table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of levobupivacaine and bupivacaine against selected multidrug-resistant bacteria. Bupivacaine demonstrated greater potency, particularly against multidrug-resistant Acinetobacter baumannii and carbapenem-resistant Enterobacterales.[2][3]
| Bacterial Strain | Levobupivacaine MIC (mg/mL) | Bupivacaine MIC (mg/mL) | Levobupivacaine MBC (mg/mL) | Bupivacaine MBC (mg/mL) |
| Multidrug-Resistant Pseudomonas aeruginosa (MRPA) | 6.75 | 4 | >6.75 | 4.5 |
| Carbapenem-Resistant Enterobacterales (CRE) | 6.75 | 3.2 | 6.75 | 4 |
| Multidrug-Resistant Acinetobacter baumannii (MRAB) | 6.75 | 1.6 | 6.75 | 3.2 |
Data sourced from Lee et al. (2025).[2][3]
Experimental Protocols
The data presented in this guide is based on established in vitro microbiological methods. The following are detailed descriptions of the key experimental protocols cited.
Protocol 1: Determination of MBC for Bacteria Implicated in Epidural Infections
This methodology was employed to assess the bactericidal activity of levobupivacaine and bupivacaine against Staphylococcus epidermidis, Staphylococcus aureus, and Enterococcus faecalis.[1]
-
Preparation of Bacterial Suspensions: The bacterial strains were cultured to achieve a specific concentration.
-
Inoculation: Solutions of levobupivacaine and bupivacaine at concentrations of 0.125%, 0.25%, and 0.5% were inoculated with the prepared bacterial suspensions.[1]
-
Incubation: The mixtures of the local anesthetic and bacteria were incubated under appropriate conditions to allow for any antibacterial action to occur.[1]
-
Plating and Colony Counting: Following incubation, the mixtures were plated onto blood agar.[1] The plates were then incubated further to allow for the growth of any surviving bacteria.
-
MBC Determination: The MBC was identified as the lowest concentration of the local anesthetic that resulted in no visible bacterial growth on the agar plates.[1]
Protocol 2: Determination of MIC and MBC for Multidrug-Resistant Bacteria
This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, was utilized to determine the MIC and MBC of the local anesthetics against multidrug-resistant bacteria.[2][3]
-
Standardized Broth Microdilution Method: The assay was performed using the standardized broth microdilution method.[2][3]
-
Preparation of Anesthetic Dilutions: Serial dilutions of levobupivacaine and bupivacaine were prepared in cation-supplemented Mueller-Hinton broth (MHB) in 96-well microplates.[3]
-
Inoculum Preparation: The multidrug-resistant bacterial strains were cultured and the inoculum was adjusted to a concentration of 5 × 10^5 CFU/mL.[3]
-
Inoculation and Incubation: The microplates containing the anesthetic dilutions were inoculated with the bacterial suspensions and incubated at 35°C for 16 to 18 hours.[3]
-
MIC Determination: The MIC was determined as the lowest concentration of the anesthetic that inhibited any visible bacterial growth.[2]
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth was sub-cultured onto a blood agar plate.[3] After incubation, the MBC was identified as the lowest concentration at which no bacterial growth was observed on the agar plate.[3]
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for determining antibacterial properties and the proposed mechanism of action.
Caption: Workflow for MIC and MBC Determination.
Caption: Proposed Antibacterial Mechanism of Action.
References
- 1. A comparison of the antibacterial activity of levobupivacaine vs. bupivacaine: an in vitro study with bacteria implicated in epidural infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of local anesthetics against multidrug-resistant bacteria in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
Safety Operating Guide
Essential Guide to the Proper Disposal of Levobupivacaine Hydrochloride
The proper disposal of Levobupivacaine hydrochloride is a critical component of laboratory safety and environmental responsibility. As a potent, pharmacologically active substance, it necessitates handling and disposal protocols that mitigate risks to personnel and prevent environmental contamination.[1] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound in accordance with prevailing safety and regulatory standards.
Hazard Profile and Regulatory Context
This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[2][3][4] It is imperative to handle this compound with appropriate personal protective equipment and to be aware of its toxicological properties.
| Hazard Classification | Description | Protective Measures |
| Skin Irritation (Category 2) | Causes skin irritation. | Wear protective gloves and a lab coat.[2] |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | Wear safety glasses or goggles.[2] |
| Respiratory Irritation | May cause respiratory irritation.[3][4] | Handle in a well-ventilated area or fume hood.[2] |
| Acute Toxicity | May be fatal if swallowed. | Avoid ingestion; wash hands thoroughly after handling. |
Disposal of pharmaceutical waste, including this compound, is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) governs such waste under the Resource Conservation and Recovery Act (RCRA).[1][5] It is the responsibility of the waste generator (the user) to correctly classify and dispose of the chemical waste in compliance with all applicable regulations.
Core Disposal Principles: Do's and Don'ts
-
DO consult your institution's Environmental Health & Safety (EHS) department for specific procedures.[6][7]
-
DO wear appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a lab coat.[2]
-
DO segregate this compound waste from other waste streams.[6]
-
DO store waste in sealed, clearly labeled, and compatible containers.[2][8]
-
DO NOT dispose of this compound down the sink or drain.[2][4]
-
DO NOT dispose of solid waste in the regular trash unless it is a decontaminated empty container, as per institutional policy.[9]
-
DO NOT mix with other chemical wastes unless explicitly instructed to do so by EHS professionals.
-
DO NOT dispose of the chemical by evaporation in a fume hood.[8]
Disposal Workflow for this compound
The correct disposal pathway for this compound depends on its form. The following diagram illustrates the decision-making process for managing different types of waste generated from this substance.
Caption: Logical workflow for the proper disposal of this compound waste.
Detailed Disposal Protocols
The following protocols provide step-by-step guidance for the disposal of this compound. Always prioritize your institution's specific EHS procedures.
Protocol 1: Disposal of Bulk, Unused, or Expired this compound
This procedure applies to recoverable quantities of the substance, such as expired stock or unused prepared solutions.
-
Containment: Ensure the material is in a sealed, non-leaking container. If possible, use the original container. The container must be compatible with the substance.
-
Labeling: Clearly label the container as "Hazardous Waste: this compound". Include the date and any other information required by your institution. If the substance is expired, label it clearly as "EXPIRED - DO NOT USE".[6]
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from your active chemical inventory.[6][10] This area must be secure to prevent unauthorized access.[11]
-
Contact EHS: Notify your institution's Environmental Health & Safety (EHS) office for a hazardous waste pickup.[7][12] Do not attempt to transport the waste yourself.
-
Documentation: Complete any necessary waste disposal forms or online requests as required by your institution.[6] Retain a copy of all disposal records for at least two years.[9][13]
-
Pickup: EHS or an approved hazardous waste contractor will collect the material for final disposal, which is typically high-temperature incineration.[4][12]
Protocol 2: Disposal of Contaminated Labware and Debris
This procedure applies to items such as gloves, weigh boats, bench pads, and pipette tips that are contaminated with this compound.
-
Collection: Place all contaminated solid waste into a designated, durable, and leak-proof container lined with a suitable bag.
-
Labeling: The container must be clearly labeled as "Hazardous Pharmaceutical Waste" or with other labels as required by your facility.
-
Storage: Keep the container sealed when not in use and store it in your laboratory's satellite accumulation area.[10]
-
Disposal: Once the container is full, arrange for pickup through your EHS office. This waste stream is also destined for incineration.
Protocol 3: Disposal of Empty Containers and Sharps
This procedure applies to vials, ampules, or syringes containing only non-recoverable residual amounts of this compound. Institutional policies for this waste stream can vary significantly.
-
Consult Institutional Policy: Before proceeding, verify your facility's specific procedure for "empty" pharmaceutical containers.
-
Option A: Direct Disposal (Common for Sharps):
-
Option B: Triple-Rinsing (Common for Non-Sharp Containers):
-
Rinse the empty container with a suitable solvent (e.g., water) three times.[9]
-
Collect the rinse water (rinsate) in a container labeled as "Hazardous Waste: Aqueous this compound". This liquid waste must be disposed of via EHS.[9]
-
After triple-rinsing and defacing the label, the container may be disposed of in the regular trash.[8][9]
-
-
Record Keeping: Document the disposal of the empty container in your laboratory's inventory or usage logs.[13]
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. aksci.com [aksci.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. biosynth.com [biosynth.com]
- 5. epa.gov [epa.gov]
- 6. research-compliance.umich.edu [research-compliance.umich.edu]
- 7. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 8. vumc.org [vumc.org]
- 9. ehs.tcu.edu [ehs.tcu.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 13. unthsc.edu [unthsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
